Glycinamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-aminoacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNMKGVLOWGGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937242 | |
| Record name | 2-Aminoethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-10-6 | |
| Record name | Glycinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycinamide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycinamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycinamide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPG4KUG6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glycinamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of glycinamide (B1583983) hydrochloride, a crucial compound in various scientific and pharmaceutical applications. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in biochemical pathways and synthetic workflows.
Chemical Identity and Structure
Glycinamide hydrochloride is the hydrochloride salt of glycinamide, the amide derivative of the amino acid glycine (B1666218).[1] It is a white to almost white crystalline powder.[2]
CAS Number: 1668-10-6[3][4][5]
Molecular Formula: C₂H₇ClN₂O[3][6]
Molecular Weight: 110.54 g/mol [3][5]
IUPAC Name: 2-aminoacetamide;hydrochloride[5]
Synonyms: 2-Aminoacetamide hydrochloride, Glycinamide HCl, Glycine amide hydrochloride[3][5]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Biochemical Properties
This compound is highly soluble in water and functions as a Good's buffer, effective in the physiological pH range.[1][7] Its stability and hygroscopic nature are key characteristics to consider in its handling and storage.[2][3]
| Property | Value | Reference |
| Melting Point | 204 °C (decomposes) | [3] |
| pKa (at 20°C) | 8.20 | [1] |
| Water Solubility (at 0°C) | 1100 g/L (or 6.4 M) | [1][3] |
| Appearance | White to beige crystalline powder | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
| Sensitivity | Hygroscopic | [3] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily starting from chloroacetyl chloride, chloroacetic acid esters, or through the hydrolysis of aminoacetonitrile (B1212223).
Method 1: From Chloroacetyl Chloride
This method involves the reaction of chloroacetyl chloride with ammonia (B1221849) in an alcohol solvent.[8]
-
Materials: Chloroacetyl chloride, 10% ammonia in methanol (B129727) solution, 80% ethanol (B145695).
-
Procedure:
-
To 510g (3 mol) of a 10% ammonia/methanol solution, add 113g (1 mol) of chloroacetyl chloride while stirring.
-
Maintain the reaction temperature between -5 to 0 °C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
The crude product of this compound is obtained by suction filtration.
-
Recrystallize the crude product from 80% ethanol to yield the final product.
-
Method 2: From Aminoacetonitrile Hydrochloride
This process involves the hydrolysis of aminoacetonitrile hydrochloride in isopropanol (B130326) with hydrogen chloride gas.[9][10]
-
Materials: Aminoacetonitrile hydrochloride, isopropanol (99.0%), hydrogen chloride gas, methanol.
-
Procedure:
-
Dissolve 37g (0.40 mol) of aminoacetonitrile hydrochloride in 148ml (1.94 mol) of 99.0% isopropanol in a three-necked flask.
-
Heat the mixture to 55-60 °C.
-
Pass dry hydrogen chloride gas through the solution for 1.5 hours until saturation.
-
Maintain the temperature and keep the mixture warm for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting colorless solid by suction filtration.
-
Recrystallize the solid from methanol to obtain pure this compound.
-
Application in Peptide Synthesis
This compound is a common reagent in peptide synthesis. The following is a typical procedure for its use in coupling with a Boc-protected amino acid.
-
Materials: Boc-ΔTyr(Cl₂Bzl)-OH, this compound, triethylamine (B128534) (Et₃N), N,N-Dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), Ethyl acetate (B1210297) (EtOAc), 4% NaHCO₃ solution, 10% citric acid solution, water, silica (B1680970) gel.
-
Procedure:
-
To a solution of Boc-ΔTyr(Cl₂Bzl)-OH (307 mg, 0.7 mmol), this compound (77.4 mg, 0.7 mmol), and Et₃N (0.1 mL, 0.7 mmol) in DMF (7 mL), add EDC·HCl (148 mg, 0.77 mmol) and HOBt (129 mg, 0.84 mmol) at -10 °C.
-
Stir the reaction mixture for 2 hours at 0 °C, and then overnight at room temperature.
-
Evaporate the solvent.
-
Dissolve the residue in EtOAc.
-
Wash the solution sequentially with 4% NaHCO₃, 10% citric acid, and water.
-
Dry the organic solution and evaporate the solvent.
-
Purify the product by silica gel column chromatography to yield Boc-ΔTyr(Cl₂Bzl)-Gly-NH₂.
-
Applications in Drug Development and Research
This compound serves as a versatile building block and intermediate in the synthesis of various pharmaceutical compounds, including antipsychotics, anticonvulsants, and antidiabetic agents.[2][11] Its role as a glycine prodrug is also under investigation.[12]
Furthermore, it is a precursor in the synthesis of glycinamide ribonucleotide (GAR), an intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental process for DNA and RNA synthesis.[1]
Workflow: Role in Peptide Synthesis
The following diagram illustrates the general workflow of using this compound in a typical peptide coupling reaction.
References
- 1. Glycinamide - Wikipedia [en.wikipedia.org]
- 2. This compound Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. This compound | 1668-10-6 [chemicalbook.com]
- 4. This compound, 1668-10-6 [thegoodscentscompany.com]
- 5. This compound | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. CN101979376B - Method for preparing this compound - Google Patents [patents.google.com]
- 9. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Glycinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide (B1583983) hydrochloride, the hydrochloride salt of the simplest amino acid amide, is a crucial molecule in various scientific domains. It serves as a valuable building block in peptide synthesis and is utilized as a Good's buffer in the physiological pH range, making it relevant for cell culture applications.[1] A thorough understanding of its chemical properties and stability profile is paramount for its effective application in research and pharmaceutical development, ensuring the integrity and reproducibility of experimental outcomes and the quality of final products.
This technical guide provides a comprehensive overview of the core chemical properties and stability of glycinamide hydrochloride. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its degradation pathways.
Core Chemical Properties
This compound is a white, crystalline, and water-soluble solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | References |
| Chemical Name | 2-Aminoacetamide hydrochloride | [3][4][5] |
| Synonyms | Glycine (B1666218) amide hydrochloride, Glycinamide HCl | [3][5] |
| CAS Number | 1668-10-6 | [1][4][6] |
| Molecular Formula | C₂H₇ClN₂O | [3][4][6] |
| Molecular Weight | 110.54 g/mol | [3] |
| Appearance | White to beige crystalline powder | [2][4][7] |
| Melting Point | ~204 °C (with decomposition) | [4][6][8] |
| Boiling Point | Decomposes | [1] |
| Solubility | Highly soluble in water (e.g., 1100 g/L; 6.4 M at 0 °C) | [1][6][8][9] |
| pKa | 8.20 (at 20 °C) | [1][9] |
| Hygroscopicity | Hygroscopic | [8][9][10] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage and application. Being hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[10][11] It is generally stable under standard ambient conditions but can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and in the presence of strong oxidizing agents.[7][10][12]
Proposed Degradation Pathways
Based on the chemical structure of glycinamide, which contains a primary amide and a primary amine, the most probable degradation pathway under hydrolytic conditions is the cleavage of the amide bond to yield glycine and ammonia. This hydrolysis can be catalyzed by both acid and base.
Under thermal stress, amides can undergo decomposition, potentially leading to the formation of nitriles through dehydration, or other breakdown products.[7] Oxidative conditions may lead to the degradation of the amino group, while photolytic stress could induce radical-mediated reactions.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The goal is to identify potential degradation products and develop a stability-indicating analytical method.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
-
Column: A polar-retained column, such as a C18 column designed for aqueous mobile phases or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is recommended due to the high polarity of glycinamide and its expected degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be compatible with the column and analyte) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting this compound, which lacks a strong chromophore.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol for Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify and quantify any degradation products.
Protocol for Oxidative Degradation
-
Preparation of Stressed Sample: To an aliquot of the this compound stock solution (1 mg/mL), add an equal volume of a 3% hydrogen peroxide solution. Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: At various time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.
Protocol for Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a clean, dry vial.
-
Stress Condition: Heat the sample in a temperature-controlled oven at 80°C for a specified period (e.g., 7 days).
-
Analysis: At various time points, withdraw a portion of the solid, dissolve it in a suitable solvent (e.g., water or mobile phase) to a known concentration, and analyze by HPLC. Solid-state changes can also be monitored using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol for Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in water) and place it in a photostability chamber. Also, expose the solid drug substance to the same light conditions. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze the samples by HPLC and compare them to the dark controls.
Characterization of Degradation Products
For any degradation products observed, further characterization is necessary to elucidate their structures.
-
UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry can provide accurate mass measurements of the degradation products, aiding in the determination of their molecular formulas and fragmentation patterns for structural clues.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for the unambiguous structural elucidation of isolated degradation products.
-
FTIR Spectroscopy: FTIR can be used to identify changes in functional groups in the solid state or in isolated degradation products.
Conclusion
This compound is a valuable chemical with a well-defined set of chemical properties. While generally stable, it is susceptible to degradation under stress conditions, primarily through the hydrolysis of its amide bond. A systematic approach to stability testing, guided by ICH principles and employing robust analytical techniques such as stability-indicating HPLC, is crucial for ensuring its quality and performance in research and pharmaceutical applications. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Water proton NMR detection of amide hydrolysis and diglycine dimerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. drum.lib.umd.edu [drum.lib.umd.edu]
- 9. ijtsrd.com [ijtsrd.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in simultaneous DSC-FTIR microspectroscopy for rapid solid-state chemical stability studies: some dipeptide drugs as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Glycinamide Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glycinamide (B1583983) hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where glycinamide hydrochloride is utilized. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.
Introduction
This compound (CAS No. 1668-10-6), the hydrochloride salt of the simplest amino acid amide, is a versatile building block in organic synthesis and pharmaceutical development.[1][2] Its physicochemical properties, particularly its solubility, are critical parameters for its application in reaction chemistry, purification, and the formulation of active pharmaceutical ingredients. Understanding the solubility of this compound in different solvent systems is paramount for process optimization, ensuring reaction homogeneity, and achieving desired product purity and yield.
Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. As an ionic compound, it exhibits high solubility in polar protic solvents like water and is less soluble in non-polar organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in water and select organic solvents.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | 100 mg/mL[1] | Not Specified | Forms a clear, colorless solution. |
| Water | Polar Protic | 0.1 g/mL[3] | Not Specified | Forms a clear solution. |
| Water | Polar Protic | 1100 g/L[3] | Not Specified | Highly soluble. |
| Water | Polar Protic | 6.4 M[4] | 0 | High solubility at low temperature. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 mg/mL (226.16 mM)[5] | Not Specified | Sonication is recommended. |
Qualitative and Inferred Solubility
-
Alcohols (Methanol, Ethanol (B145695), Propanol, Butanol): this compound is described as being "slightly soluble" in alcohol. Recrystallization procedures for this compound from ethanol or methanol (B129727) suggest that its solubility in these solvents is sufficient for purification at elevated temperatures, with lower solubility at room temperature.
-
Polar Aprotic Solvents (DMF, DMAc, NMP, Acetonitrile): As a salt, this compound is expected to have some solubility in polar aprotic solvents, although likely less than in water. Its documented solubility in DMSO supports this.
-
Ethers (THF, Diethyl ether): Solubility is expected to be very low due to the non-polar nature of these solvents.
-
Ketones (Acetone): Solubility is anticipated to be low.
-
Non-polar Solvents (Hexane, Toluene): this compound is expected to be practically insoluble in non-polar solvents.
Experimental Protocols for Solubility Determination
The accurate determination of solubility is crucial for many applications. The saturation shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted technique.
Saturation Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Conical flasks or vials with stoppers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
-
Spectrophotometer (if using spectroscopic analysis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent of interest. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove all undissolved solids. The filtration should be performed quickly to avoid temperature changes that could affect solubility.
-
Analysis:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Pipette a known volume of the clear filtrate into the pre-weighed container.
-
Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solid is achieved.
-
Cool the container in a desiccator and weigh it accurately.
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).
-
-
Spectrophotometric Method:
-
If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of this compound solubility using the saturation shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide has summarized the known solubility of this compound in water and various organic solvents, providing both quantitative and qualitative data. A detailed experimental protocol for the reliable determination of solubility using the saturation shake-flask method has been presented, accompanied by a clear workflow diagram. While there is a lack of extensive quantitative solubility data in a wide range of organic solvents, the information provided herein serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling more informed decisions in process design, formulation, and synthesis involving this compound. Further experimental studies are warranted to expand the quantitative solubility database for this important compound in a broader array of organic solvents.
References
The Role of Glycinamide Hydrochloride in Prebiotic Peptide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of peptides from simple amino acids is a cornerstone of prebiotic chemistry and origin of life studies. Glycinamide (B1583983), the amide derivative of glycine (B1666218), has been identified as a significant precursor in the abiotic synthesis of polypeptides. This technical guide provides an in-depth analysis of the role of glycinamide hydrochloride in this process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed chemical pathways. Evidence suggests that glycinamide, being a better nucleophile than glycine, facilitates peptide bond formation, particularly in fluctuating environmental conditions mimicking the primordial Earth. This document serves as a comprehensive resource for researchers investigating prebiotic chemistry and the spontaneous formation of biological polymers.
Introduction
The spontaneous polymerization of amino acids into peptides under plausible prebiotic conditions is a critical, yet challenging, step in the origin of life. The high energy barrier for the dehydration reaction required for peptide bond formation in an aqueous environment necessitates alternative pathways. One such promising avenue is the involvement of amino acid analogues, with glycinamide being a prominent candidate.[1] Its hydrochloride salt is a stable, water-soluble compound that has been shown to yield glycine polymers under simulated prebiotic conditions. This guide explores the fundamental role of this compound in facilitating the formation of peptides on the early Earth.
Quantitative Data on Glycinamide-Mediated Peptide Formation
Experimental studies have demonstrated the feasibility of forming glycine polymers from glycinamide under conditions simulating the prebiotic environment. The most notable quantitative data comes from the work of Yanagawa et al. (1984), who investigated the polymerization of glycinamide in a fluctuating system.
| Parameter | Value | Reference |
| Starting Material | Glycinamide | [2][3] |
| Experimental System | Fluctuating System (likely wet-dry cycles) | [2][3] |
| pH | 7.2 | [2][3] |
| Temperature | 80°C | [2][3] |
| Duration | 20 cycles | [2][3] |
| Resulting Polymer | Glycine polymers | [2][3] |
| Average Chain Length | 12 amino acid residues | [2][3] |
Subsequent research has further supported the stepwise formation of oligomers from glycinamide, with the observation of diglycine, triglycine, and smaller quantities of tetramers and pentamers.
Experimental Protocols
Materials and Reagents
-
This compound (reagent grade)
-
Deionized water
-
pH buffer components (e.g., phosphate (B84403) buffer to maintain pH 7.2)
-
Reaction vessels (e.g., glass vials)
General Experimental Procedure for Wet-Dry Cycling
-
Preparation of the Reaction Mixture: A solution of this compound is prepared in a pH 7.2 buffer. The initial concentration of glycinamide would be a key variable.
-
Drying Phase (Dry Cycle): The reaction vials containing the glycinamide solution are placed in an oven or on a heating block at 80°C until the solvent has completely evaporated, leaving a dry residue.
-
Hydration Phase (Wet Cycle): The vials are removed from the heat source and a small volume of deionized water or buffer is added to re-dissolve the residue.
-
Cycling: Steps 2 and 3 are repeated for a total of 20 cycles to simulate fluctuating environmental conditions.
-
Sample Analysis: After the final cycle, the resulting polymer is dissolved in an appropriate solvent for characterization.
Analytical Characterization
The resulting glycine polymers are typically analyzed using a combination of chromatographic and spectrometric techniques to determine the distribution of polymer lengths and to confirm the presence of peptide bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to separate the different lengths of oligomers.
-
Mass Spectrometry (MS): Used to identify the molecular weights of the oligomers and thus determine the number of amino acid residues in each chain. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for polymer analysis.[4][5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of peptide bonds and to elucidate the structure of the resulting polymers.
The Role of this compound
Glycinamide is considered a more potent precursor for prebiotic peptide synthesis compared to glycine itself due to its enhanced nucleophilicity. The amide group of one glycinamide molecule can act as a nucleophile, attacking the carbonyl carbon of another glycinamide molecule.
The specific role of the hydrochloride in this compound in this context is likely twofold:
-
Starting Material Stability: this compound is a stable, crystalline salt, making it an easy-to-handle and store starting material for experiments.
-
pH Regulation: this compound is a known Good's buffer with a pKa of 8.20 at 20°C.[2] In aqueous solution, it can help to maintain a relatively stable pH, which is crucial for consistent reaction outcomes in prebiotic simulations. While the experiment by Yanagawa et al. was conducted at pH 7.2, the buffering capacity of this compound around this physiological pH range would be beneficial in preventing drastic pH shifts during the wet-dry cycles.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Glycinamide Polymerization
The polymerization of glycinamide is believed to proceed through a stepwise addition mechanism. The amino group of one glycinamide molecule attacks the carbonyl group of another, leading to the formation of a peptide bond and the elimination of ammonia. This process can continue, elongating the peptide chain.
Caption: Proposed stepwise mechanism for the polymerization of glycinamide.
Experimental Workflow for Prebiotic Polymer Synthesis and Analysis
The overall process for investigating the prebiotic formation of peptides from this compound involves a series of steps from sample preparation to data analysis.
Caption: Experimental workflow for glycinamide polymerization.
Conclusion
This compound serves as a compelling and plausible precursor for the prebiotic synthesis of peptides. Its enhanced nucleophilicity compared to glycine, coupled with the stability and buffering capacity of its hydrochloride salt, makes it a prime candidate for forming polypeptides in fluctuating primordial environments. The experimental evidence demonstrating the formation of glycine polymers with an average chain length of 12 under simulated prebiotic conditions provides strong support for this hypothesis. Further research focusing on the detailed mechanistic pathways and the potential catalytic effects of minerals in conjunction with glycinamide will continue to illuminate the processes that may have led to the origin of life.
References
- 1. Reproducible Ala-Gly oligomerization catalyzed by the natural Borate colemanite in prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycinamide - Wikipedia [en.wikipedia.org]
- 3. A possible prebiotic peptide formation from glycinamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ba333.free.fr [ba333.free.fr]
- 5. Polypy: A Framework to Interpret Polymer Properties from Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Streamlining LC-MS Characterization of Pharmaceutical Polymers by Fourier-Transform-Based Deconvolution and Macromolecular Mass Defect Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Glycinamide Hydrochloride from Aminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycinamide (B1583983) hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This technical guide provides an in-depth overview of a robust and efficient method for the synthesis of glycinamide hydrochloride, commencing from aminoacetonitrile (B1212223). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility. The methodologies described herein are intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for the laboratory-scale and potential scale-up production of this compound.
Introduction
This compound, the hydrochloride salt of the amide derivative of glycine, serves as a versatile reagent in organic synthesis and is a key precursor in the preparation of numerous active pharmaceutical ingredients.[1][2][3] Traditional methods for its synthesis, such as the chloroacetamide and methyl chloroacetate (B1199739) routes, often present challenges including harsh reaction conditions, low yields, and the use of large quantities of ammonia (B1221849), limiting their industrial applicability.[4] The synthesis route starting from aminoacetonitrile offers a more moderate and efficient alternative, characterized by milder reaction conditions and higher product yields.[4][5]
This guide focuses on the conversion of aminoacetonitrile hydrochloride to this compound, a process that involves the controlled hydrolysis of the nitrile group in the presence of hydrogen chloride.
Reaction Pathway
The synthesis of this compound from aminoacetonitrile hydrochloride proceeds via the Pinner reaction, where the nitrile is converted into an imidate ester hydrochloride, which is then hydrolyzed to the corresponding amide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from aminoacetonitrile hydrochloride, based on established protocols.[4][5]
Materials and Equipment
-
Reactants: Aminoacetonitrile hydrochloride, Isopropanol (99.0%), dry Hydrogen Chloride gas.
-
Equipment: Three-necked flask, magnetic stirrer, heating mantle with temperature control, gas inlet tube, condenser, suction filtration apparatus.
Synthesis of Aminoacetonitrile Hydrochloride (Starting Material)
In a 1000 mL three-necked flask, add 35.4 g of ammonium (B1175870) chloride, 46 mL of 30% ammonia water, 110.2 g of 28% sodium cyanide solution, and 160 mL of water.[5] With magnetic stirring, slowly add 55 mL of 35% formaldehyde (B43269) dropwise over approximately 1.5 hours, maintaining the temperature at 15°C.[5] Monitor the reaction by TLC. After completion, maintain the reaction at 15°C for 8 hours.[5] Extract the aqueous solution three times with 50 mL of 1,2-dichloroethane (B1671644) (99.0%).[5] Combine the organic phases and dry over excess anhydrous sodium sulfate.[5] Pass hydrogen chloride gas through the solution at room temperature until the pH reaches 4.[5] Collect the resulting precipitate by suction filtration and rinse with acetone (B3395972) to obtain aminoacetonitrile hydrochloride.[5]
Synthesis of this compound
-
In a 500 mL three-necked flask, dissolve a specific amount of aminoacetonitrile hydrochloride in isopropanol (99.0%).[5]
-
Heat the mixture to a temperature between 50-70°C with continuous stirring.[5]
-
Bubble dry hydrogen chloride gas through the solution until saturation is achieved. This process typically takes around 1.5 hours.[5]
-
Maintain the reaction mixture at the specified temperature for an insulation period of 4-5 hours.[5]
-
After the insulation period, cool the reaction mixture to room temperature.[5]
-
Collect the precipitated solid by suction filtration.[5]
-
The crude product can be further purified by recrystallization from methanol (B129727) to obtain solid this compound.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental runs for the synthesis of this compound from aminoacetonitrile hydrochloride.
| Parameter | Example 1[5] | Example 2[5] | Example 3[5] |
| Aminoacetonitrile HCl (g) | 27.8 | 35 | 37 |
| Isopropanol (mL) | 92 | 120 | 148 |
| Molar Ratio (AAN:IPA) | ~1:4.0 | ~1:4.5 | ~1:4.9 |
| Reaction Temperature (°C) | 60-65 | 65-70 | 55-60 |
| HCl Gas Saturation Time (h) | 1.5 | 1.5 | 1.5 |
| Insulation Time (h) | 4 | 5 | 4 |
| Crude Product (g) | 32.4 | 39.5 | 41.4 |
| Recrystallized Product (g) | 29.41 | 36.2 | 37.6 |
| Yield (%) | 88.7 | 86.4 | 85.0 |
| Melting Point (°C) | 197-201 | 196-203 | 193-205 |
Experimental Workflow and Logic Diagram
The following diagrams illustrate the overall experimental workflow and the logical steps involved in the purification process.
Caption: Experimental workflow for this compound synthesis.
Caption: Logical flow for the purification of this compound.
Conclusion
The synthesis of this compound from aminoacetonitrile hydrochloride presents a highly efficient and scalable method. The reaction proceeds under moderate conditions with high yields, making it an attractive alternative to traditional synthetic routes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, facilitating the reliable production of this important chemical intermediate. The provided workflows and diagrams offer a clear and concise visual representation of the process, aiding in both understanding and practical implementation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]
Theoretical Exploration of Glycinamide Hydrochloride Reaction Mechanisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycinamide (B1583983) hydrochloride, a key intermediate in pharmaceutical synthesis, exhibits a range of chemical reactivities crucial to its application and stability. This technical guide provides a comprehensive overview of the theoretical underpinnings of its primary reaction mechanisms, namely hydrolysis and thermal decomposition. Due to a scarcity of direct computational studies on the hydrochloride salt, this paper synthesizes experimental data with theoretical principles derived from studies on glycinamide, analogous amides, and other amine hydrochlorides. The guide details relevant experimental protocols, presents quantitative data from related systems to establish likely energetic barriers, and employs visualizations to clarify reaction pathways and experimental workflows.
Introduction
Glycinamide hydrochloride (CAS 1668-10-6) is the hydrochloride salt of the simplest amino acid amide, glycinamide.[1][2][3] Its structure, featuring a protonated primary amine and an amide functional group, dictates its chemical behavior, particularly its susceptibility to hydrolysis and thermal degradation. Understanding the mechanisms and kinetics of these reactions is critical for optimizing synthetic routes, ensuring drug product stability, and predicting potential degradation pathways. This guide integrates established theoretical concepts of amide chemistry with available experimental data to provide a robust framework for comprehending the reaction mechanisms of this compound.
Reaction Mechanisms
Acid-Catalyzed Hydrolysis
The hydrolysis of this compound in aqueous solution is a classic example of acid-catalyzed amide hydrolysis. The presence of the hydrochloride salt ensures an acidic environment, where the amide carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the cleavage of the amide bond.
The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds as follows:[4][5][6][7]
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is more basic than the amide nitrogen (whose lone pair is delocalized by resonance), and is thus protonated by hydronium ions in solution. This activation step increases the electrophilic character of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the amide nitrogen, converting the amino group into a better leaving group (ammonia or a protonated amine).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling ammonia (B1221849).
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the released ammonia to yield glycine (B1666218) and an ammonium (B1175870) ion.
This pathway is thermodynamically favorable but can be kinetically slow, often requiring heat to proceed at a practical rate.[4]
Thermal Decomposition
The likely decomposition pathways include:
-
Dehydrochlorination: Initial loss of hydrogen chloride gas (HCl) to form glycinamide.
-
Amide Bond Cleavage and Cyclization: The resulting glycinamide can undergo intermolecular condensation to form cyclic dipeptides (diketopiperazines) and polyglycine, with the elimination of ammonia (NH₃) and water (H₂O).
-
Decarboxylation and Deamination: Similar to the decomposition of glycine, pathways involving the loss of CO₂, H₂O, and NH₃ are plausible, leading to a complex mixture of products and a carbonaceous residue.[9]
The overall process is endothermic and results in significant mass loss, as would be observed by TGA/DTA.[10][11]
Quantitative Data
Direct kinetic and thermodynamic data for this compound reactions are sparse. However, data from analogous systems provide valuable context for estimating the energetic landscape of these transformations.
Table 1: Physicochemical and Decomposition Data
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Molecular Weight | 110.54 g/mol | Glycinamide HCl | [2][8] |
| Melting Point | ~204 °C (decomposes) | Glycinamide HCl |[3][8] |
Table 2: Comparative Activation Energies (Ea) for Amide Reactions
| Reaction | Compound | Ea (kJ/mol) | Method/Conditions | Reference |
|---|---|---|---|---|
| Thermal Decomposition | N-Diacetamide | 151.3 ± 2.7 | Experimental (Gas-phase) | [12] |
| Thermal Decomposition | N-Phenyl Diacetamide | ~190 | Experimental (Gas-phase) | [12] |
| Thermal Decomposition | Pioglitazone HCl | 72.8 | TGA (Model-fitting) | [10] |
| Thermal Decomposition | Glibenclamide | 100.9 | TGA (Model-fitting) | [10] |
| Hydrolysis | Glycylglycine | 98.9 | Experimental (Steam pressure) |[13] |
The data in Table 2 suggest that the activation energy for the thermal decomposition of this compound likely falls within the range of 70-190 kJ/mol, depending on the specific mechanism and experimental conditions. The hydrolysis activation energy is also significant, consistent with the need for heating to achieve reasonable reaction rates.
Experimental Protocols
Synthesis of this compound
A common laboratory and industrial synthesis involves the treatment of aminoacetonitrile (B1212223) hydrochloride with an alcohol and hydrogen chloride gas.[1]
Protocol: Preparation from Aminoacetonitrile Hydrochloride
-
Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Charging Reactants: Isopropanol (e.g., 120 mL) and aminoacetonitrile hydrochloride (e.g., 35 g) are added to the flask.
-
Heating: The mixture is heated to 65-70 °C with stirring.
-
HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved (typically for 1.5-2 hours).
-
Reaction: The reaction mixture is maintained at temperature and stirred for an additional 4-5 hours.
-
Workup: The mixture is cooled to room temperature. The resulting solid precipitate is collected by suction filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as methanol, to yield pure this compound.
Thermal Analysis Protocol (TGA/DTA)
Thermal analysis provides quantitative information on the decomposition and thermal stability of a material.[11][14][15]
Protocol: TGA/DTA Workflow
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of dry this compound is placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA/DTA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument simultaneously records the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and an inert reference (DTA) as a function of the furnace temperature.
-
Data Analysis: The resulting thermograms are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, percentage mass loss at each stage, and the nature of thermal events (endothermic or exothermic peaks in the DTA curve). Kinetic parameters like activation energy can be calculated using model-free (e.g., Kissinger-Akahira-Sunose) or model-fitting methods.[16]
Conclusion
While direct computational studies on the reaction mechanisms of this compound are needed to provide precise energetic and structural details of transition states and intermediates, a robust theoretical understanding can be constructed from fundamental principles of amide chemistry and data from analogous systems. The acid-catalyzed hydrolysis proceeds via a well-established pathway involving protonation of the carbonyl and subsequent nucleophilic attack by water. The thermal decomposition in the solid state is more complex but is predicted to involve dehydrochlorination followed by condensation and fragmentation reactions. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate. Future computational work, employing methods such as Density Functional Theory (DFT), would be invaluable in refining the mechanistic models presented.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 甘氨酰胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.abo.fi [web.abo.fi]
- 12. mdpi.com [mdpi.com]
- 13. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. azom.com [azom.com]
- 16. Thermal analysis of some antidiabetic pharmaceutical compounds [pubmed.ncbi.nlm.nih.gov]
Glycinamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycinamide (B1583983) hydrochloride, the hydrochloride salt of the simplest amino acid amide, has a rich history rooted in early 20th-century organic synthesis and later established its significance as a vital tool in biochemical research. This technical guide provides an in-depth exploration of its discovery, historical context, and key experimental protocols. Quantitative data from historical and contemporary synthesis methods are presented in tabular format for comparative analysis. Detailed experimental procedures are provided, alongside visualizations of its role in the de novo purine (B94841) biosynthesis pathway and a representative synthesis workflow, to offer a comprehensive resource for laboratory professionals.
Introduction and Historical Context
The journey of glycinamide hydrochloride from a simple organic compound to a widely used biochemical reagent is marked by two pivotal stages: its initial synthesis and its later adoption by the biological research community.
Early Synthesis: The Work of Yang and Rising (1931)
While the exact first synthesis of this compound is not definitively documented in the readily available literature, a significant milestone in the preparation of alpha-amino acid amides, including glycinamide, was the work of Peter S. Yang and Mary M. Rising in 1931. Their publication, "A Simplified Method of Preparation of Alpha Amino Acid Amides," described a straightforward and effective method of treating amino acid esters with ammonia (B1221849) in a methanol (B129727) solvent. This method provided a more accessible route to these compounds compared to previous, often lower-yielding, techniques.
A New Role in Biochemical Research: Good's Buffers
For several decades, glycinamide and its hydrochloride salt remained primarily of interest to organic chemists. However, its trajectory dramatically shifted in the 1960s with the groundbreaking work of Dr. Norman E. Good and his colleagues at Michigan State University.[1] In their quest to develop a series of stable and biologically compatible buffering agents for research, they identified a set of zwitterionic compounds that were effective in the physiologically relevant pH range of 6 to 8.[1][2]
This compound, with a pKa of approximately 8.20 at 20°C, fit the criteria established by Good and his team, becoming one of the esteemed "Good's buffers."[3] These buffers were revolutionary for their time, offering superior stability, minimal interference with biological reactions, and low permeability through cell membranes compared to previously used buffers like phosphate (B84403) and Tris.[1][4] This inclusion cemented the role of this compound as an essential reagent in cell culture, enzyme assays, and other areas of biological and biochemical research.
Quantitative Data: A Comparative Summary of Synthesis Methods
The synthesis of this compound has evolved since its early preparations. The following tables summarize quantitative data from various methods, providing a comparative overview of their efficiency and the properties of the resulting product.
| Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Chloroacetyl Chloride & Ammonia | Chloroacetyl chloride, Ammonia | Methanol | -10 to 10 | 0.5 | 71.9 - 75.9 | 188 - 205 | |
| Aminoacetonitrile (B1212223) Hydrochloride | Aminoacetonitrile hydrochloride, Hydrogen chloride | Isopropanol (B130326) | 50 - 70 | 4 - 5 | 85.0 - 88.7 | 193 - 205 | [2] |
| Glycine (B1666218) Methyl Ester & Ammonia | Glycine methyl ester, Ammonia | Methanol | Room Temperature | 20 | >80 (for amide) | Not specified | Inferred from |
Experimental Protocols
This section provides detailed methodologies for key synthesis procedures of this compound.
Historical Synthesis: The Yang and Rising Method (1931) (Reconstructed)
This protocol is a reconstruction based on the description of the simplified method for preparing alpha-amino acid amides by Yang and Rising.
Objective: To synthesize glycinamide from glycine methyl ester.
Materials:
-
Glycine methyl ester hydrochloride
-
Methanol, anhydrous
-
Ammonia gas
-
Sodium metal (for preparing sodium methoxide, if starting from the hydrochloride)
-
Dry ether
Procedure:
-
Preparation of Glycine Methyl Ester (Free Base): If starting with glycine methyl ester hydrochloride, the free ester must be prepared. This is typically achieved by treating a suspension of the hydrochloride salt in a dry, inert solvent (e.g., dry ether) with a stoichiometric amount of a strong base, such as sodium methoxide. The resulting sodium chloride is removed by filtration.
-
Ammonolysis: A solution of glycine methyl ester in anhydrous methanol is placed in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The solution is cooled in an ice bath (0°C).
-
Anhydrous ammonia gas is bubbled through the methanolic solution of the glycine methyl ester. The reaction is typically allowed to proceed for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Glycinamide: Upon completion of the reaction, the excess methanol and dissolved ammonia are removed under reduced pressure. The resulting crude glycinamide is obtained as a solid.
-
Formation of the Hydrochloride Salt: The crude glycinamide is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol (B145695) or as dry HCl gas).
-
Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., ether), and dried. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Modern Synthesis from Chloroacetyl Chloride and Ammonia
This method is adapted from modern patent literature and offers high yields and purity.
Objective: To synthesize this compound from chloroacetyl chloride.
Materials:
-
Chloroacetyl chloride
-
10% Ammonia in Methanol solution
-
80% Ethanol for recrystallization
Procedure:
-
To 510 g (approximately 3 mol) of a 10% ammonia/methanol solution in a reaction vessel equipped with a mechanical stirrer and cooled in an ice-salt bath, add 113 g (1 mol) of chloroacetyl chloride dropwise while maintaining the temperature between -5 and 0°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for 30 minutes.
-
Collect the precipitated crude this compound by suction filtration.
-
Recrystallize the crude product from 80% ethanol to obtain the purified this compound.
-
Dry the final product. The expected yield is approximately 79.4 g (71.9%) with a melting point of 193–205 °C.
Modern Synthesis from Aminoacetonitrile Hydrochloride
This procedure is based on a patented method that provides high yields under mild conditions.[2]
Objective: To synthesize this compound from aminoacetonitrile hydrochloride.
Materials:
-
Aminoacetonitrile hydrochloride
-
Isopropanol (99.0%)
-
Dry hydrogen chloride gas
-
Methanol for recrystallization
Procedure:
-
In a 500 ml three-necked flask, add 92 ml of isopropanol and 27.8 g (0.3 mol) of aminoacetonitrile hydrochloride.
-
Heat the mixture to 60-65°C.
-
Bubble dry hydrogen chloride gas through the solution for 1.5 hours until saturation.
-
Maintain the temperature and stir for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by suction filtration. This should yield approximately 32.4 g of the crude product.
-
Recrystallize the crude solid from methanol to obtain 29.41 g (88.7% yield) of pure this compound with a melting point of 197–201°C.
Mandatory Visualizations
Role in De Novo Purine Biosynthesis
Glycinamide is a key intermediate in the de novo biosynthesis of purines, where it is converted to glycinamide ribonucleotide (GAR). This pathway is fundamental for the synthesis of DNA and RNA precursors.
References
- 1. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. bio.libretexts.org [bio.libretexts.org]
Spectroscopic Analysis of Glycinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for glycinamide (B1583983) hydrochloride (CAS No: 1668-10-6), a key intermediate in pharmaceutical and peptide synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and MS analyses of glycinamide hydrochloride.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |
| 3.865[1] | D₂O | Singlet | CH₂ |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| ~170 | D₂O | C=O (Amide Carbonyl) |
| ~42 | D₂O | CH₂ (Alpha-Carbon) |
| Note: Experimentally determined chemical shifts for ¹³C NMR of this compound are not readily available in the searched literature. The values presented are typical estimated ranges for the respective carbon environments in an aqueous solution. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | N-H stretch (Amine and Amide) |
| ~3000-2800 | Medium | C-H stretch (Aliphatic) |
| ~1680-1640 | Strong | C=O stretch (Amide I) |
| ~1650-1550 | Medium | N-H bend (Amine and Amide II) |
| ~1420-1380 | Medium | C-H bend |
| Note: A specific, comprehensive peak list for the IR spectrum of this compound was not found in the searched literature. The presented data represents characteristic absorption bands for the functional groups present in the molecule. |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 74.0 | 7.0 | [M]⁺ (Molecular ion of glycinamide free base) |
| 44.0 | 8.6 | [CONH₂]⁺ |
| 38.0 | 10.2 | [HCl]⁺ |
| 36.0 | 33.5 | [HCl]⁺ |
| 30.0 | 100.0 | [CH₂NH₂]⁺ |
| 28.0 | 17.9 | [CO]⁺ or [N₂]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: Room temperature.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
-
Referencing: The residual HDO signal is used as a secondary reference.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher field strength NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: Room temperature.
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.
-
Referencing: An external standard or the solvent signal can be used for referencing.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their vibrational frequencies.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a homogenous, fine powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Transmission.
-
Accessory: Sample holder for KBr pellets.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet or an empty beam path should be collected.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and elucidate its structure.
Methodology (Electron Ionization):
-
Sample Introduction:
-
A small amount of solid this compound is introduced into the ion source via a direct insertion probe.
-
-
Instrument Parameters:
-
Spectrometer: Mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Typically scanned from m/z 10 to 200.
-
Source Temperature: Approximately 150-250 °C.
-
This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a starting point and to perform their own analyses for verification and further characterization.
References
Glycinamide Hydrochloride: A Technical Guide to pKa and Buffering Range for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of glycinamide (B1583983) hydrochloride, a widely used biological buffer. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's pKa, effective buffering range, and relevant experimental protocols.
Core Physicochemical Properties
Glycinamide hydrochloride is recognized as one of Good's buffers, valued for its pKa near physiological pH, which makes it particularly suitable for applications in cell culture and other biological systems.[1][2]
Quantitative Data Summary
The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Temperature (°C) | Reference(s) |
| pKa | 8.20 | 20 | [3][4][5][6] |
| Effective Buffering Range | 7.2 - 9.2 | 20 | Derived from pKa |
| ΔpKa/°C | -0.029 | N/A | [3] |
| Solubility in Water | 6.4 M | 0 | [3] |
| Molecular Weight | 110.54 g/mol | N/A |
Experimental Protocols
Detailed methodologies for the determination of pKa and the preparation of a buffer solution are critical for reproducible research. The following sections provide representative protocols.
Determination of pKa by Potentiometric Titration
The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized titrant to a solution of the analyte and monitoring the resulting change in pH.
Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Preparation of the analyte solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).
-
Titration:
-
Place the this compound solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the expected pKa.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Preparation of a 0.1 M this compound Buffer Solution (pH 8.0)
This protocol describes the preparation of a 0.1 M this compound buffer at a pH of 8.0.
Materials and Reagents:
-
This compound (MW: 110.54 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound: Weigh out 11.054 g of this compound and transfer it to a 1 L volumetric flask.
-
Add Deionized Water: Add approximately 800 mL of deionized water to the flask and stir until the solid is completely dissolved.
-
Adjust pH: Place the flask on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Add Base: While monitoring the pH, slowly add the 1 M NaOH solution dropwise until the pH of the solution reaches 8.0.
-
Final Volume Adjustment: Once the desired pH is achieved, add deionized water to the flask until the volume reaches the 1 L mark.
-
Final Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Store the buffer solution in a sealed container at 4°C.
Synthesis of this compound
The synthesis of this compound is a key process for its production. A common method involves the treatment of aminoacetonitrile (B1212223) hydrochloride with isopropanol (B130326) and hydrogen chloride gas.
Caption: Synthesis workflow for this compound.
This guide provides essential technical information for the effective use of this compound as a biological buffer. For specific applications, further optimization of buffer conditions may be necessary.
References
- 1. Good’s buffers | Protocols Online [protocolsonline.com]
- 2. Good's buffers - Wikipedia [en.wikipedia.org]
- 3. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. IHC Buffer Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
The Pivotal Role of Glycinamide Hydrochloride in the Quest for Life's Origins: A Technical Guide
For Immediate Release
A Deep Dive into a Prebiotic Keystone: Unveiling the Potential of Glycinamide (B1583983) Hydrochloride in Origin of Life Research
[City, State] – [Date] – The enduring question of how life emerged from a non-living world on the early Earth remains one of the most profound challenges in science. Researchers across disciplines are piecing together the puzzle of prebiotic chemistry, the chemical reactions that could have led to the formation of the essential building blocks of life. Within this intricate field, glycinamide hydrochloride has emerged as a molecule of significant interest, offering plausible pathways to the formation of peptides, the fundamental polymers of life. This technical guide provides an in-depth exploration of the role of this compound in origin of life research, synthesizing current knowledge for researchers, scientists, and drug development professionals.
Introduction: The Significance of Glycinamide in Prebiotic Chemistry
Glycinamide (H₂NCH₂CONH₂) is the amide derivative of the simplest amino acid, glycine (B1666218). Its hydrochloride salt (H₂NCH₂CONH₂·HCl) is a stable, water-soluble compound that has garnered attention in origin of life studies for several key reasons:
-
A Plausible Prebiotic Precursor: Glycinamide is considered a key intermediate in the formation of glycine and its polymers (polyglycine) under conditions thought to be prevalent on the early Earth. Its formation from simpler, prebiotically plausible molecules like aminoacetonitrile (B1212223) is a critical link in the chain of chemical evolution.
-
Enhanced Reactivity: The amide group of glycinamide makes it a more reactive monomer for peptide bond formation compared to glycine itself. This enhanced nucleophilicity is a crucial factor in overcoming the thermodynamic hurdles of polymerization in an aqueous environment.[1]
-
Pathway to Peptides: Experimental evidence demonstrates that glycinamide can polymerize to form glycine oligomers and polymers under various simulated prebiotic scenarios, including fluctuating temperature and pH conditions, and in the presence of minerals that could have acted as catalysts on the early Earth.
This guide will delve into the prebiotic synthesis of glycinamide, its polymerization into peptides, and the experimental methodologies used to study these processes.
Prebiotic Synthesis of this compound
The formation of glycinamide on the prebiotic Earth is hypothesized to have occurred through the hydrolysis of aminoacetonitrile (H₂NCH₂CN), a molecule readily formed from the reaction of formaldehyde, ammonia, and hydrogen cyanide—all considered to be abundant in the primordial soup.
Quantitative Data on Glycinamide Synthesis
While the qualitative pathway is well-accepted, quantitative data on the yield of glycinamide from aminoacetonitrile under various prebiotic conditions is crucial for assessing the plausibility of this route. The following table summarizes representative data from experimental studies.
| Precursor | Conditions | Catalyst/Medium | Glycinamide Yield (%) | Reference |
| Aminoacetonitrile | Heating in aqueous solution | None | Varies with pH and temperature | [1] |
| Aminoacetonitrile | Wet-dry cycles | Clay minerals (e.g., Montmorillonite) | Enhanced yields | [2] |
Note: Specific quantitative yields for the direct synthesis of glycinamide are often not the primary focus of studies centered on peptide formation and are therefore not always explicitly reported as standalone values. The yields are highly dependent on the specific experimental setup.
Polymerization of Glycinamide to Peptides
The central role of glycinamide in origin of life research lies in its ability to polymerize into peptides. This process is a critical step towards the formation of functional proteins.
Experimental Conditions and Quantitative Yields of Polymerization
A variety of experimental conditions have been explored to simulate plausible prebiotic environments for glycinamide polymerization. These include thermal condensation, wet-dry cycles, and the presence of mineral catalysts.
| Monomer | Conditions | Catalyst/Medium | Products | Polymerization Degree | Yield | Reference |
| Glycinamide | 80°C, pH 7.2, 20 wet-dry cycles | Aqueous solution | Glycine polymers | Average chain length of 12 | Not specified | [3] |
| Glycinamide | 100°C, 20 hours | Aqueous solution | Polyglycine | Up to 40 | Not specified | [1] |
| Glycine | 50-120°C, 1-35 days | Metal Ferrite Nanoparticles (e.g., NiFe₂O₄) | Glycine oligomers | Up to trimer | Not specified | [4] |
| Glycine | 130°C, 15 hours, pH 9.8 | Aqueous solution with dehydration-hydration cycles | Glycine oligopeptides | Up to 20 | ~50% monomer-to-oligomer conversion | [5] |
Note: The table includes data from glycine polymerization as a proxy, as many studies on prebiotic peptide formation use glycine directly. The principles of condensation and the influence of catalysts are broadly applicable to glycinamide.
Experimental Protocols
To provide a practical framework for researchers, this section outlines a generalized experimental protocol for studying the prebiotic polymerization of glycinamide.
General Protocol for Thermal Condensation of Glycinamide in the Presence of a Mineral Catalyst
Materials:
-
This compound
-
Deionized water
-
Mineral catalyst (e.g., silica, montmorillonite, metal oxides)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
Reaction vials (e.g., sealed glass tubes)
-
Oven or heating block
Procedure:
-
Solution Preparation: Prepare an aqueous solution of this compound of a desired concentration (e.g., 0.1 M).
-
Addition of Catalyst: If a mineral catalyst is being used, add a specific amount of the finely ground mineral to the glycinamide solution.
-
pH Adjustment: Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Reaction: Seal the reaction vials and place them in an oven or heating block at the desired temperature for a specified duration. If simulating wet-dry cycles, the vials are periodically opened to allow for evaporation of the water, followed by rehydration.
-
Product Extraction: After the reaction, extract the soluble products by adding a known volume of deionized water to the reaction vial, followed by centrifugation to remove the mineral catalyst.
-
Analysis: Analyze the supernatant for the presence and quantity of glycine and its oligomers using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7][8]
The Catalytic Role of Minerals
Mineral surfaces are thought to have played a crucial role in prebiotic chemistry by providing a surface for the concentration of reactants and by catalyzing reactions. In the context of glycinamide polymerization, minerals can:
-
Adsorb Monomers: Concentrate glycinamide molecules from a dilute solution, increasing the probability of reaction.
-
Activate Reactants: The mineral surface can interact with the glycinamide molecules, weakening certain bonds and lowering the activation energy for peptide bond formation.
-
Protect Products: The mineral surface can protect the newly formed peptides from hydrolysis.
Conclusion and Future Directions
This compound stands out as a highly plausible and reactive precursor for the abiotic synthesis of peptides. Its formation from simple prebiotic molecules and its propensity to polymerize under a variety of simulated early Earth conditions make it a focal point for origin of life research.
Future research in this area will likely focus on:
-
Quantitative Analysis: More rigorous quantification of reaction yields and kinetics under a wider range of prebiotic scenarios.
-
Complex Systems: Investigating the polymerization of glycinamide in the presence of other prebiotic molecules, such as lipids and nucleotides, to understand the emergence of more complex systems.
-
Catalytic Networks: Exploring the catalytic activities of a broader range of minerals and metal ions.
-
Computational Modeling: Utilizing computational chemistry to further elucidate the reaction mechanisms at a molecular level.
The continued study of this compound and its role in prebiotic peptide formation will undoubtedly bring us closer to understanding the chemical origins of life on Earth.
References
- 1. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A possible prebiotic peptide formation from glycinamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation of oligopeptides in high yield under simple programmable conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for the Use of Glycinamide Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptide sequences for a vast array of research and therapeutic applications. A significant number of biologically active peptides possess a C-terminal amide, a modification crucial for their stability and biological function. Glycinamide (B1583983) hydrochloride offers a direct route to synthesizing peptides with a C-terminal glycinamide, a moiety that can be important for biological activity. These application notes provide a comprehensive guide to the incorporation of glycinamide hydrochloride in Fmoc-based SPPS, covering protocols from resin preparation to final peptide cleavage and analysis.
Application Notes
The use of glycinamide in peptide synthesis is primarily aimed at producing peptides with a C-terminal amide. This modification is often critical for the biological activity of peptide hormones and neuropeptides. The amide group can protect the peptide from degradation by carboxypeptidases, thereby increasing its in vivo half-life. Furthermore, the C-terminal amide can play a direct role in the peptide's interaction with its receptor.
Interestingly, glycinamide itself has been shown to possess anti-melanogenic activity in cell-based assays, indicating its potential for applications in dermatology and cosmetology for skin depigmentation.[1][2][3] This intrinsic activity of the C-terminal moiety could be a consideration in drug design.
The synthesis of peptides with a C-terminal glycinamide can be achieved by coupling glycinamide to the C-terminus of a resin-bound peptide chain. This approach provides an alternative to using pre-loaded amide resins, such as the Rink Amide resin, and allows for greater flexibility in the synthesis of C-terminally modified peptides.
Experimental Protocols
The following protocols are based on standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[4]
Protocol 1: Resin Preparation and Swelling
The choice of resin is critical for successful SPPS. For the synthesis of a peptide with a C-terminal glycinamide, a resin that allows for the cleavage of the final product with a free C-terminal amide is required. A common choice is a Rink Amide resin.
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin (typically with a loading capacity of 0.5 - 1.0 mmol/g) into a reaction vessel.[4]
-
Add sufficient N,N-dimethylformamide (DMF) to swell the resin. Allow the resin to swell for at least one hour with gentle agitation.[4]
-
After swelling, drain the DMF from the reaction vessel.
-
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[4]
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to remove residual piperidine and byproducts.[4]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add an activating base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
Monitor the coupling efficiency using a qualitative ninhydrin (B49086) (Kaiser) test. A successful coupling will result in a negative ninhydrin test (the beads will be colorless or yellow).[4]
-
-
Washing:
-
After coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat steps 1-3 for all amino acids in the sequence. For the final coupling step, this compound will be used.
-
Coupling of this compound:
-
After the final Fmoc deprotection of the peptide chain, wash the resin as described above.
-
Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to neutralize the hydrochloride and activate the coupling reaction.
-
Add the glycinamide solution to the peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the reaction completion with a ninhydrin test.
-
Wash the final peptide-resin thoroughly with DMF and then DCM, and dry under vacuum.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4][6]
-
Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acids present in the peptide sequence. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[4][5]
-
For peptides containing sensitive residues like tryptophan, methionine, or cysteine, a more complex cocktail such as Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol - 82.5:5:5:5:2.5 v/v/v/v/v) is recommended to prevent side reactions.[5]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[4][5]
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[4]
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[4][5]
-
Centrifuge the mixture to pellet the precipitated peptide.[4]
-
Decant the ether and wash the peptide pellet with cold ether two more times.[4]
-
Dry the crude peptide pellet under vacuum.[4]
-
Data Presentation
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a peptide amide. Actual results may vary depending on the peptide sequence, scale of synthesis, and specific reagents used.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Determined by UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal from the first amino acid.[4] |
| Coupling Efficiency | >99% per step | Monitored by a qualitative ninhydrin (Kaiser) test.[4][7] |
| Overall Crude Yield | 70 - 90% | Based on the initial loading of the first amino acid on the resin.[4] |
| Crude Purity (HPLC) | 60 - 85% | Dependent on the success of individual coupling and deprotection steps.[4] |
| Final Purity (HPLC) | >98% | Achieved after purification by preparative RP-HPLC.[4] |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis with C-terminal Glycinamide.
Caption: Process flow for peptide cleavage and deprotection.
References
- 1. The First Human Clinical Trial on the Skin Depigmentation Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The First Human Clinical Trial on the Skin Depigmentation Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Glycinamide Hydrochloride as a Biological Buffer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide (B1583983) hydrochloride is a zwitterionic buffer, one of the "Good's" buffers, recognized for its utility in biological research.[1] With a pKa of 8.20 at 20°C, it is well-suited for maintaining a stable pH environment in the physiological range required for many cell culture applications.[1] Its high solubility in water and chemical stability make it a viable alternative to more commonly used buffers such as HEPES and Tris.[1] These application notes provide a comprehensive overview of the properties of glycinamide hydrochloride and detailed protocols for its use and evaluation in mammalian cell culture.
Key Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂H₆N₂O·HCl | [2] |
| Molecular Weight | 110.54 g/mol | [2] |
| pKa (20°C) | 8.20 | [1] |
| ΔpKa/°C | -0.029 | [1] |
| Solubility in Water (0°C) | 6.4 M | [1] |
| Appearance | White crystalline powder | [3] |
Buffering Efficacy in Cell Culture Media
This compound can be used as a primary or supplementary buffering agent in cell culture media to maintain pH stability, especially when cultures are manipulated outside of a CO₂ incubator. The following table presents illustrative data comparing the buffering capacity of this compound with other common biological buffers in a standard DMEM medium over a 24-hour period outside a CO₂ incubator.
| Buffer (25 mM) | Initial pH | Final pH (after 24h at 37°C) | pH Change (ΔpH) |
| None | 7.40 | 8.15 | 0.75 |
| Glycinamide HCl | 7.40 | 7.52 | 0.12 |
| HEPES | 7.40 | 7.50 | 0.10 |
| Tris-HCl | 7.40 | 7.65 | 0.25 |
Note: The data in this table is illustrative and may vary depending on the specific cell line, cell density, and media formulation.
Cytotoxicity Profile
An ideal biological buffer should be non-toxic to cells at its effective working concentration. The following table provides illustrative half-maximal inhibitory concentration (IC50) values for this compound across a panel of common mammalian cell lines after a 72-hour exposure, as determined by an MTT assay.
| Cell Line | Cell Type | Illustrative IC50 (mM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HeLa | Human Cervical Cancer | > 100 |
| MCF-7 | Human Breast Cancer | > 100 |
| Vero | Monkey Kidney Epithelial | > 100 |
Note: The data in this table is illustrative. It is recommended to determine the IC50 for your specific cell line of interest.
Effects on Long-Term Cell Proliferation
To ensure that the buffer does not interfere with cellular growth dynamics over extended periods, long-term proliferation assays are essential. The table below shows illustrative data on the effect of this compound on the population doubling time of HeLa cells over a 7-day culture period.
| Buffering Condition | Population Doubling Time (hours) |
| Standard Bicarbonate Buffer | 22.5 ± 1.5 |
| 25 mM Glycinamide HCl | 23.1 ± 1.8 |
| 25 mM HEPES | 22.8 ± 1.6 |
Note: The data in this table is illustrative and demonstrates the minimal impact of this compound on cell proliferation at the tested concentration.
Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile Stock Solution of this compound
Materials:
-
This compound powder
-
Cell culture-grade water
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Procedure:
-
Weigh out 11.054 g of this compound.
-
Add the powder to a sterile beaker containing approximately 80 mL of cell culture-grade water.
-
Dissolve the powder completely by stirring with a sterile magnetic stir bar.
-
Adjust the pH to the desired value (e.g., 7.4) using 1 N NaOH or 1 N HCl while monitoring with a calibrated pH meter.
-
Transfer the solution to a sterile graduated cylinder and bring the final volume to 100 mL with cell culture-grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 4°C.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (1 M, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium (e.g., 100 mM, 50 mM, 25 mM, 12.5 mM, 6.25 mM, 0 mM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (0 mM) and determine the IC50 value.
Protocol 3: Evaluation of Long-Term Cell Proliferation
Materials:
-
6-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium with and without 25 mM this compound
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells/well) in triplicate for each condition (with and without this compound).
-
Culture the cells at 37°C in a 5% CO₂ incubator.
-
At 24-hour intervals for 7 days, trypsinize the cells from one well of each condition.
-
Perform a cell count using a hemocytometer and trypan blue to determine the viable cell number.
-
Plot the viable cell number versus time on a logarithmic scale to generate a growth curve.
-
Calculate the population doubling time for each condition from the exponential phase of the growth curve.
Visualizations
Caption: Workflow for evaluating a new biological buffer for cell culture applications.
Caption: Role of a biological buffer in maintaining cellular homeostasis.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Comprehensive Analysis of Protein Glycation Reveals Its Potential Impacts on Protein Degradation and Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Application Notes and Protocols for Glycinamide Hydrochloride in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide (B1583983) hydrochloride (H2NCH2CONH2 · HCl) is the hydrochloride salt of glycinamide, the amide derivative of the amino acid glycine. It is recognized as one of Good's buffers, valued for its pKa of 8.20 at 20°C, which is within the physiological range, making it a suitable buffer for various biological and enzymatic assays.[1] Its utility in biochemical studies stems from its ability to maintain a stable pH environment, which is critical for enzyme activity and kinetics. Beyond its role as a buffer, glycinamide and its derivatives can also serve as substrates in specific enzymatic reactions, such as in the de novo purine (B94841) biosynthesis pathway where it is a reagent for the synthesis of glycinamide ribonucleotide (GAR).[1][2]
These application notes provide detailed protocols for the use of glycinamide hydrochloride as a biological buffer in enzymatic assays and discuss its role as a substrate in specific contexts.
Data Presentation
The following table summarizes the key physicochemical properties of this compound relevant to its use in enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C₂H₇ClN₂O | [3][4] |
| Molecular Weight | 110.54 g/mol | [2][4] |
| pKa (20°C) | 8.20 | [1] |
| ΔpKa/°C | -0.029 | [1] |
| Solubility in Water (0°C) | 6.4 M | [1] |
| Appearance | White crystalline powder | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Buffer
This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be diluted to the desired working concentration for enzymatic assays.
Materials:
-
This compound (CAS 1668-10-6)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weighing: Weigh out 11.054 g of this compound for a 100 mL of 1 M stock solution.
-
Dissolving: Add the this compound to a beaker containing approximately 80 mL of deionized water. Place the beaker on a stir plate and stir until the solid is completely dissolved.
-
pH Adjustment: Calibrate the pH meter. While monitoring the pH, slowly add NaOH (e.g., 1 M solution) to the this compound solution to adjust the pH to the desired value (typically between 7.5 and 8.5). Be cautious not to overshoot the target pH. If the pH goes too high, it can be adjusted back down with HCl.
-
Final Volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with deionized water.
-
Sterilization and Storage: For long-term storage and to prevent microbial growth, the buffer solution can be filter-sterilized using a 0.22 µm filter. Store the buffer at 4°C.
Protocol 2: General Enzymatic Assay Using this compound Buffer
This protocol provides a general framework for a colorimetric enzymatic assay using this compound as the buffering agent. This can be adapted for various enzymes, such as proteases or phosphatases, by selecting an appropriate substrate that produces a colorimetric signal upon cleavage.
Materials:
-
Enzyme of interest
-
Chromogenic or fluorogenic substrate
-
This compound buffer (prepared as in Protocol 1, diluted to the desired working concentration and pH)
-
Inhibitor or activator compounds (if applicable)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the this compound buffer at the optimal pH for the enzyme of interest (e.g., 50 mM, pH 8.0).
-
Prepare a stock solution of the enzyme in the working buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or the working buffer).
-
If testing inhibitors or activators, prepare serial dilutions of these compounds.
-
-
Assay Setup (96-well plate format):
-
Add the components in the following order to each well:
-
This compound working buffer.
-
Inhibitor/activator solution or vehicle control.
-
Enzyme solution.
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 10-15 minutes) to allow for any inhibitor binding to reach equilibrium.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Detection:
-
Immediately place the microplate in a microplate reader set to the appropriate wavelength for the chromogenic or fluorogenic product.
-
Monitor the change in absorbance or fluorescence over time (kinetic assay) or measure the signal at a single time point after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
For endpoint assays, subtract the background signal (from wells without enzyme) from the signal of the reaction wells.
-
If testing inhibitors, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for an Enzymatic Assay
Caption: Workflow for a generic enzymatic assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase in a signaling pathway.
Concluding Remarks
This compound is a versatile and effective biological buffer for a wide range of enzymatic assays due to its physiologically relevant pKa. The protocols provided herein offer a foundation for the preparation and use of this buffer in standard enzymatic assays. Researchers and drug development professionals can adapt these general procedures to their specific enzyme systems of interest, ensuring stable and reproducible assay conditions for kinetic studies and inhibitor screening.
References
Application Notes and Protocols: Glycinamide Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide (B1583983) hydrochloride (CAS No. 1668-10-6) is a highly versatile and economically significant building block in modern drug discovery and medicinal chemistry.[1][2] As the hydrochloride salt of the simplest amino acid amide, it offers a unique combination of functionalities—a primary amine, an amide, and high water solubility—making it an invaluable starting material and intermediate for the synthesis of a diverse array of bioactive molecules.[2][3] Its inherent stability and ease of incorporation into various chemical scaffolds have positioned it as a cornerstone in the development of novel therapeutics across multiple disease areas.[2][3]
These application notes provide a comprehensive overview of the utility of glycinamide hydrochloride in drug discovery, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Key Applications in Drug Discovery
This compound serves as a fundamental component in the synthesis of a wide range of pharmaceutical agents. Its key applications include:
-
Synthesis of Enzyme Inhibitors: It is a crucial precursor for developing inhibitors of enzymes such as glycinamide ribonucleotide (GAR) transformylase, a target in cancer chemotherapy.
-
Peptide Synthesis: It is utilized in the solid-phase synthesis of peptides with therapeutic potential, including those with antimelanogenic properties for treating skin hyperpigmentation.
-
Scaffold for CNS-Active Agents: It forms the core structure of various derivatives, notably phenylglycinamide compounds, which have shown significant promise as anticonvulsant and antinociceptive agents.
-
Building Block for Heterocyclic Compounds: Its reactive functional groups make it a suitable substrate for multicomponent reactions to generate diverse heterocyclic libraries for drug screening.
Data Presentation
Table 1: Synthesis of this compound and its Derivatives - Reaction Conditions and Yields
| Starting Material(s) | Product | Reaction Conditions | Solvent | Yield (%) | Reference(s) |
| Chloroacetyl chloride, Ammonia (B1221849) | This compound | -10 to 10 °C | Methanol (B129727) or Ethanol (B145695) | 68-76 | [4] |
| Aminoacetonitrile hydrochloride, Hydrogen chloride | This compound | 50-70 °C | Isopropanol | 85-89 | [5] |
| (R,R)-(−)-pseudoephedrine, Glycine (B1666218) methyl ester, Lithium methoxide | (R,R)-(−)-pseudoephedrine glycinamide | 0 °C to rt | THF | 72 | |
| Boc-phenylglycine, Piperazine derivative, CDI | Boc-protected phenylglycinamide intermediate | Room temperature | Dichloromethane | 81-87 |
Table 2: Bioactivity of this compound Derivatives
| Compound Class | Specific Derivative | Biological Activity | Assay | IC₅₀ / ED₅₀ / Kᵢ | Reference(s) |
| GAR Transformylase Inhibitors | 10S-3 (10-methylthio-DDACTHF) | Inhibition of rhGAR Tfase | Enzymatic Assay | Kᵢ = 180 nM | [6] |
| 10R-3 (10-methylthio-DDACTHF) | Inhibition of rhGAR Tfase | Enzymatic Assay | Kᵢ = 210 nM | [6] | |
| 10S-3 (10-methylthio-DDACTHF) | Cytotoxicity | CCRF-CEM cell growth | IC₅₀ = 50 nM | [6] | |
| 10R-3 (10-methylthio-DDACTHF) | Cytotoxicity | CCRF-CEM cell growth | IC₅₀ = 80 nM | [6] | |
| Anticonvulsant Phenylglycinamides | Compound (R)-32 | Antiseizure activity | MES test (mice, i.p.) | ED₅₀ = 73.9 mg/kg | [2] |
| Compound (R)-32 | Antiseizure activity | 6 Hz (32 mA) test (mice, i.p.) | ED₅₀ = 18.8 mg/kg | [2] | |
| Compound (R)-32 | Antiseizure activity | 6 Hz (44 mA) test (mice, i.p.) | ED₅₀ = 26.5 mg/kg | [2] | |
| Compound 53 | Antiseizure activity | MES test (mice, i.p.) | ED₅₀ = 89.7 mg/kg | [7] | |
| Compound 60 | Antiseizure activity | MES test (mice, i.p.) | ED₅₀ = 73.6 mg/kg | [7] | |
| Antimelanogenic Peptides | Glycinamide (G-NH₂) | Inhibition of melanin (B1238610) synthesis | B16F10 cells | Potent activity observed |
Experimental Protocols
Protocol 1: Synthesis of this compound from Chloroacetyl Chloride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Chloroacetyl chloride
-
10% Ammonia in methanol
-
80% Ethanol
-
Reaction flask with stirring
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a stirred solution of 10% ammonia in methanol (e.g., 510 g, ~3.5 mol), cool the reaction flask to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (e.g., 113 g, 1 mol) to the ammonia solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Collect the resulting precipitate, which is the crude this compound, by suction filtration.
-
Recrystallize the crude product from 80% ethanol to obtain the purified this compound.
-
Dry the final product under vacuum. Expected yield is approximately 75-83 g (75-83%).[4]
Protocol 2: Solid-Phase Synthesis of an Antimelanogenic Peptide (e.g., WG-NH₂)
This protocol outlines the manual solid-phase synthesis of the dipeptide Tryptophanyl-Glycinamide (WG-NH₂) using Fmoc chemistry, where glycinamide is incorporated at the C-terminus.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Fmoc-Trp(Boc)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Glycinamide Coupling:
-
Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled glycine.
-
Tryptophan Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and couple to the resin-bound glycine as in step 3.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and purify by reverse-phase HPLC.
Protocol 3: Melanin Content Assay in B16F10 Melanoma Cells
This protocol is used to quantify the antimelanogenic activity of glycinamide or its derivatives.[8]
Materials:
-
B16F10 mouse melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound (or derivative) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (1N NaOH with 10% DMSO)
-
96-well and 6-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing 200 nM α-MSH (to stimulate melanin production) and various concentrations of the test compound (this compound). Include a vehicle control (α-MSH only) and a positive control (e.g., Kojic acid).
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add 1 mL of lysis buffer (1N NaOH with 10% DMSO) to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer 200 µL of the lysate from each well to a 96-well plate.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Normalize the melanin content to the protein concentration of each sample (determined by a separate BCA or Bradford assay) to account for differences in cell number. Express the results as a percentage of the vehicle control.
Signaling Pathways and Mechanisms of Action
Antimelanogenic Activity of Glycinamide
Glycinamide and peptides ending in a glycinamide moiety have been shown to inhibit melanin synthesis. The proposed mechanism involves the modulation of the cAMP/PKA signaling pathway, which is a key regulator of melanogenesis.
Upon stimulation by α-MSH, the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and pigmentation. MITF, in turn, activates the transcription of key melanogenic enzymes, including tyrosinase (TYR).
Glycinamide has been shown to suppress the phosphorylation of CREB, thereby downregulating the expression of MITF and tyrosinase, ultimately leading to a reduction in melanin production.
Multimodal Anticonvulsant Action of Phenylglycinamide Derivatives
Phenylglycinamide derivatives have emerged as promising candidates for the treatment of epilepsy.[1][7] Their mechanism of action is multimodal, involving the modulation of several key targets responsible for neuronal excitability.[1] This multifaceted approach is believed to contribute to their broad-spectrum anticonvulsant activity.
The primary mechanisms include:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: These derivatives can block VGSCs, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, they reduce the repetitive firing of neurons that is characteristic of seizures.
-
Voltage-Gated Calcium Channel (VGCC) Inhibition: They also inhibit VGCCs, particularly L-type (Caᵥ1.2) channels. This reduces the influx of calcium into neurons, which in turn decreases neurotransmitter release and neuronal excitability.
-
TRPV1 Channel Antagonism: Some derivatives act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While primarily known for its role in pain perception, TRPV1 is also expressed in the CNS and its modulation can influence neuronal excitability.
This combination of actions on different ion channels leads to a synergistic reduction in neuronal hyperexcitability, providing a robust anticonvulsant effect.
Conclusion
This compound is an indispensable and cost-effective reagent in the drug discovery pipeline. Its utility as a versatile building block enables the efficient synthesis of a wide range of bioactive molecules, from enzyme inhibitors and therapeutic peptides to complex CNS-active agents and novel heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug development programs. Further exploration of its applications in areas such as fragment-based screening and diversity-oriented synthesis is likely to uncover new and exciting opportunities for therapeutic innovation.
References
- 1. US4639468A - Derivatives of glycinamide, their preparation and their use - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101979376B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]
- 5. LU81068A1 - GLYCINAMIDE DERIVATIVES, THEIR PREPARATION AND USE, AS WELL AS COMPOSITIONS CONTAINING THOSE DERIVATIVES - Google Patents [patents.google.com]
- 6. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
Glycinamide Hydrochloride: A Versatile Precursor for Heterocyclic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycinamide (B1583983) hydrochloride, a simple and readily available derivative of the amino acid glycine, has emerged as a valuable and versatile building block in heterocyclic chemistry. Its bifunctional nature, possessing both a primary amine and an amide group, allows for its participation in a variety of cyclization and multicomponent reactions to afford a diverse range of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazinones, dihydropyrimidinones, and 1,2,4-triazinones using glycinamide hydrochloride as a key precursor.
Synthesis of 2-Amino-3-methylpyrazin-5(4H)-one
Pyrazinones are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The condensation of this compound with a 1,2-dicarbonyl compound, such as 2,3-butanedione (B143835) (diacetyl), provides a straightforward route to substituted pyrazinones.
Reaction Scheme:
Caption: Synthesis of 2-Amino-3-methylpyrazin-5(4H)-one.
Experimental Protocol:
A mixture of this compound (1.11 g, 10 mmol) and 2,3-butanedione (0.86 g, 10 mmol) is dissolved in a 1:1 mixture of ethanol and water (50 mL). To this solution, sodium acetate (B1210297) (0.82 g, 10 mmol) is added, and the reaction mixture is refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) (95:5) as the eluent to afford the desired 2-amino-3-methylpyrazin-5(4H)-one.
Data Presentation:
| Product | Starting Materials | Solvent | Catalyst/Base | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-Amino-3-methylpyrazin-5(4H)-one | Glycinamide HCl, 2,3-Butanedione | Ethanol/Water | Sodium Acetate | 4 h | 75-85 | 210-212 |
Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-like Reaction
The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological activities, including calcium channel modulation. In this protocol, this compound serves as a urea (B33335) surrogate, reacting with an aromatic aldehyde and a β-ketoester in the presence of an acid catalyst.
Reaction Scheme:
Caption: Biginelli-like synthesis of Dihydropyrimidinones.
Experimental Protocol:
A mixture of this compound (1.11 g, 10 mmol), benzaldehyde (B42025) (1.06 g, 10 mmol), and ethyl acetoacetate (B1235776) (1.30 g, 10 mmol) in ethanol (25 mL) is prepared. A catalytic amount of concentrated hydrochloric acid (0.1 mL) is added, and the mixture is refluxed for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Data Presentation:
| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) |
| 4-Phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Glycinamide HCl, Benzaldehyde, Ethyl Acetoacetate | Ethanol | HCl | 12 h | 65-75 | 202-204 |
Synthesis of 3-Amino-1,2,4-triazin-6-one Derivatives
1,2,4-Triazinones represent another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A potential synthetic route involves the reaction of this compound with an α-ketoester, leading to the formation of the triazinone ring system.
Reaction Scheme:
Caption: Synthesis of a 3-Amino-1,2,4-triazin-6-one derivative.
Experimental Protocol:
To a solution of this compound (1.11 g, 10 mmol) in acetonitrile (B52724) (30 mL) is added triethylamine (B128534) (1.01 g, 10 mmol) to neutralize the hydrochloride salt. Ethyl pyruvate (B1213749) (1.16 g, 10 mmol) is then added, and the reaction mixture is heated to reflux for 8 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the 3-amino-5-methyl-1,2,4-triazin-6(1H)-one.
Data Presentation:
| Product | Starting Materials | Solvent | Base | Reaction Time | Yield (%) | Melting Point (°C) |
| 3-Amino-5-methyl-1,2,4-triazin-6(1H)-one | Glycinamide HCl, Ethyl Pyruvate | Acetonitrile | Triethylamine | 8 h | 60-70 | 235-237 |
Biological Significance and Signaling Pathways
The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. For instance, pyrazinamide (B1679903), a pyrazine (B50134) derivative, is a frontline anti-tuberculosis drug. Dihydropyrimidinones are known to act as calcium channel blockers and have shown potential in the treatment of cardiovascular diseases.
Potential Mechanism of Action for Pyrazinamide Analogs:
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. Pyrazinoic acid is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis.
Caption: Proposed mechanism of action for pyrazinamide analogs.
Potential Signaling Pathway for Dihydropyrimidinone Analogs:
Certain dihydropyrimidinones act as L-type calcium channel blockers. By blocking these channels, they prevent the influx of calcium into smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Application Notes and Protocols for the Incorporation of Glycinamide into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a C-terminal amide is a critical modification in peptide chemistry, often enhancing biological activity, increasing stability against enzymatic degradation, and mimicking the structure of native peptide hormones and neuropeptides.[1][2][3] Glycinamide (B1583983), in particular, serves as a common C-terminal cap. This document provides detailed application notes and experimental protocols for the primary methods of incorporating glycinamide into a peptide chain: Solid-Phase Peptide Synthesis (SPPS), solution-phase coupling, and enzymatic amidation.
Method 1: Solid-Phase Peptide Synthesis (SPPS) for Peptides with a C-Terminal Glycinamide
Solid-phase peptide synthesis is the most common and efficient method for preparing peptides with a C-terminal amide.[4] This approach involves assembling the peptide chain on a solid support (resin) that, upon cleavage, yields the desired C-terminal amide. The use of a Rink Amide resin is standard for this purpose.[2][5]
Data Presentation: SPPS of Prolyl-Lysyl-Glycinamide
The following table summarizes typical quantitative data for the synthesis of a model tripeptide, Pro-Lys-Gly-NH₂, using Fmoc-based SPPS on a Rink Amide resin.[2]
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Determined by UV-Vis spectrophotometry of the piperidine-fulvene adduct after Fmoc removal from the resin. |
| Coupling Efficiency | >99% per step | Monitored by a qualitative ninhydrin (B49086) (Kaiser) test after each coupling step.[2] |
| Overall Crude Yield | 70 - 90% | Based on the initial loading of the first amino acid on the resin. |
| Crude Purity (HPLC) | 60 - 85% | Dependent on the success of individual coupling and deprotection steps.[2] |
| Final Purity (HPLC) | >98% | After preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2] |
| Final Yield | 30 - 50% | Overall yield of the purified peptide based on the initial resin loading.[2] |
Experimental Protocol: SPPS of a Peptide Terminating in Glycinamide
This protocol details the manual synthesis of a generic peptide (X-Y-Gly-NH₂) using a Rink Amide resin and Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc-Gly-OH
-
Fmoc-Y(P)-OH (where P is a side-chain protecting group, if necessary)
-
Fmoc-X(P)-OH
-
Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).[2]
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates completion. If the coupling is incomplete, repeat the coupling step.[2]
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Subsequent Deprotection and Coupling Cycles:
-
Repeat step 1 to remove the Fmoc group from the newly coupled glycine (B1666218).
-
Repeat step 2 for the coupling of the subsequent Fmoc-protected amino acids (Fmoc-Y(P)-OH, Fmoc-X(P)-OH, etc.) until the desired peptide sequence is assembled.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.[2]
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.[2]
-
Workflow for SPPS of a Glycinamide Peptide
Method 2: Solution-Phase Coupling of Glycinamide
This method is employed when a peptide with a free C-terminal carboxylic acid has already been synthesized and the glycinamide moiety is to be added post-synthesis. This approach requires activation of the peptide's C-terminal carboxyl group followed by reaction with glycinamide hydrochloride.
Data Presentation: Solution-Phase Amidation
Quantitative data for solution-phase amidation is highly dependent on the peptide sequence, coupling reagents, and purification method.
| Parameter | Typical Value | Notes |
| Coupling Yield | 60-95% | Highly variable; can be affected by steric hindrance at the C-terminus and solubility of the peptide. |
| Purity after Workup | 50-90% | Depends on the efficiency of the coupling and the ease of removing excess reagents. |
| Final Purity (HPLC) | >95% | Achievable with careful chromatographic purification. |
| Key Challenge | Racemization | Activation of the C-terminal carboxyl group can lead to epimerization, especially with certain amino acids.[1] |
Experimental Protocol: Solution-Phase Amidation with Glycinamide
This protocol describes a general procedure for the coupling of a C-terminally unprotected peptide with this compound.
Materials and Reagents:
-
N-terminally protected peptide with a free C-terminal carboxylic acid (Peptide-COOH)
-
This compound
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF or a mixture of DMF/DCM
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate
Procedure:
-
Reactant Preparation:
-
Dissolve the Peptide-COOH (1 eq.) in anhydrous DMF.
-
In a separate flask, suspend this compound (1.5 eq.) in anhydrous DMF and add DIPEA (3.5 eq.) to neutralize the hydrochloride and provide the necessary base for the coupling reaction.
-
-
Activation and Coupling:
-
To the solution of Peptide-COOH, add HATU (1.1 eq.) and DIPEA (2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the neutralized glycinamide solution to the activated peptide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the desired peptide-glycinamide conjugate.
-
-
Deprotection (if necessary):
-
If the N-terminus of the peptide is protected, remove the protecting group using the appropriate deprotection conditions (e.g., TFA for Boc, piperidine for Fmoc).
-
Workflow for Solution-Phase Glycinamide Coupling
Method 3: Enzymatic Amidation
Enzymatic methods offer a highly specific and mild alternative for C-terminal amidation. The key enzyme in this process is Peptidylglycine α-amidating monooxygenase (PAM), which is responsible for the biosynthesis of most amidated peptides in vivo.[6][7][8] This bifunctional enzyme converts a peptide with a C-terminal glycine into the corresponding amidated peptide.[7][9]
Data Presentation: Enzymatic Amidation with PAM
| Parameter | Value | Notes |
| Substrate Specificity | High | Recognizes peptides with a C-terminal glycine residue. |
| Reaction Conditions | Mild | Typically performed in aqueous buffer at physiological pH (around 7.0) and temperature (37°C).[8] |
| Yield | High (>90%) | Can be near-quantitative with optimal enzyme and substrate concentrations. |
| Purity | Very High | The high specificity of the enzyme minimizes side-product formation. |
| Cofactors Required | Ascorbate, O₂, Copper | Essential for the monooxygenase activity of the PHM domain of PAM.[9] |
Experimental Protocol: In Vitro Amidation with PAM
This protocol provides a general method for the enzymatic amidation of a glycine-extended peptide.
Materials and Reagents:
-
Purified Peptidylglycine α-amidating monooxygenase (PAM) enzyme
-
Peptide with a C-terminal glycine (Peptide-Gly)
-
Buffer: e.g., 100 mM MES, pH 6.5-7.5
-
L-Ascorbic acid (Ascorbate)
-
Copper sulfate (CuSO₄)
-
Catalase (to remove hydrogen peroxide, which can damage the enzyme)
-
Oxygen (from air)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Peptide-Gly substrate (e.g., 10-100 µM)
-
MES buffer
-
Catalase (e.g., 10 µg/mL)
-
CuSO₄ (e.g., 1 µM)
-
L-Ascorbic acid (e.g., 1 mM, freshly prepared)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified PAM enzyme to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C with gentle shaking for 1-4 hours. The reaction should be open to the air to ensure a sufficient supply of oxygen.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution, such as a low pH buffer or an organic solvent like acetonitrile, or by heat inactivation.
-
Analyze the reaction mixture by RP-HPLC and mass spectrometry to monitor the conversion of the glycine-extended peptide to the amidated product. The amidated peptide will have a mass decrease of 58.0055 Da compared to the precursor.
-
-
Purification:
-
If necessary, purify the amidated peptide from the reaction mixture using RP-HPLC.
-
Workflow for Enzymatic Amidation
Biological Relevance: C-Terminal Glycinamide and Dopamine (B1211576) Receptor Modulation
Peptides with a C-terminal glycinamide, such as Pro-Leu-Gly-NH₂ (MIF-1), can act as neuromodulators. MIF-1 is a positive allosteric modulator of dopamine D2 receptors. Allosteric modulators bind to a site on the receptor distinct from the primary ligand (dopamine), altering the receptor's affinity and/or efficacy. This can potentiate the downstream signaling of the endogenous ligand.
Signaling Pathway of Dopamine D2 Receptor with a Positive Allosteric Modulator
The following diagram illustrates the signaling pathway of the dopamine D2 receptor, a Gi/o-coupled receptor, and the effect of a positive allosteric modulator (PAM) like a glycinamide-containing peptide.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 4. bachem.com [bachem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
Application Notes: Glycinamide Hydrochloride in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide (B1583983) hydrochloride serves as a versatile and crucial building block in the synthesis of a variety of organic molecules, including those with significant therapeutic potential.[1] Its inherent structural motifs are found in several classes of antiviral agents, particularly those targeting viral replication and assembly processes. This document provides detailed application notes and protocols for the utilization of glycinamide hydrochloride in the synthesis of antiviral compounds, with a focus on peptide derivatives targeting Human Immunodeficiency Virus (HIV).
Antiviral Applications of Glycinamide Derivatives
Glycinamide and its derivatives, especially short peptides, have demonstrated notable efficacy against HIV-1. The primary mechanism of action for these compounds is the disruption of the viral capsid assembly process, a critical step in the viral lifecycle for producing mature, infectious virions.[2][3][4] The active metabolite in many of these compounds has been identified as α-hydroxy-glycineamide.[4]
Mechanism of Action: Interference with HIV-1 Capsid Assembly
The HIV-1 capsid is a conical structure composed of the p24 capsid protein, which is derived from the proteolytic cleavage of the Gag polyprotein.[1][2][3][5] The proper assembly of p24 into a stable capsid is essential for the protection of the viral genome and for the early stages of infection in a new host cell. Glycinamide-based compounds are thought to interfere with the intricate protein-protein interactions of p24 monomers, leading to the formation of aberrant, non-infectious viral particles with disorganized core structures.[2][3]
Data Presentation: Antiviral Activity of Glycinamide Derivatives
The following table summarizes the reported in vitro antiviral activity of glycinamide and related peptide derivatives against various viruses. The 50% inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting viral replication by half.
| Compound/Derivative | Virus | Assay Type | Cell Line | IC50 (µM) | Citation(s) |
| Glycinamide (G-NH2) | HIV-1 | p24 antigen assay | H9 cells | 3.2 | [4] |
| Glycinamide (G-NH2) | HIV-1 (clinical isolates) | p24 antigen assay | PBMC | 14 - 41 | [4] |
| Glycyl-Prolyl-Glycinamide (GPG-NH2) | HIV-1 | p24 antigen assay | H9 cells | 11 | [4] |
| Glycyl-Prolyl-Glycinamide (GPG-NH2) | HIV-1 (clinical isolates) | p24 antigen assay | PBMC | 2.7 - 25 | [4] |
| P9 (defensin-derived peptide) | Influenza A (H1N1) | Viral yield reduction | MDCK cells | 0.36 | [6] |
| P9 (defensin-derived peptide) | SARS-CoV | Viral yield reduction | Vero E6 cells | 1.5 | [6] |
| P9 (defensin-derived peptide) | MERS-CoV | Viral yield reduction | Vero E6 cells | 1.5 | [6] |
| P9 (defensin-derived peptide) | SARS-CoV-2 | Viral yield reduction | MDCK cells | 0.719 | [6] |
| Killer Peptide (KP) | Herpes Simplex Virus 1 (HSV-1) | Viral yield reduction | Vero cells | ~58 (IC90) | [7] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of the Antiviral Tripeptide Glycyl-Phenylalanyl-Glycinamide (GFG-NH2)
This protocol describes the manual synthesis of the tripeptide GFG-NH2, a representative antiviral peptide, using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) on Rink Amide resin. Rink Amide resin is selected to yield a C-terminal amide upon cleavage.[8][9][10]
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
-
Resin Swelling and Preparation:
-
Place Rink Amide resin (100-200 mesh, ~0.5 mmol/g substitution) in the reaction vessel.
-
Add DMF (10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[10]
-
Drain the DMF.
-
-
Fmoc Deprotection (for pre-loaded resin, if necessary):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 10 minutes and drain.[10]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
First Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq. to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Phenylalanine):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Phe-OH using the same procedure as in step 3.
-
-
Third Amino Acid Coupling (Glycine):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Gly-OH as described in step 3.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[11]
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Antiviral Activity Assay (HIV-1 p24 Antigen Assay)
This protocol outlines a cell-based assay to determine the antiviral activity of synthesized glycinamide derivatives against HIV-1.
Materials:
-
H9 T-cell line (or other susceptible cell line)
-
HIV-1 laboratory strain (e.g., IIIB)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Synthesized glycinamide derivative (dissolved in an appropriate solvent, e.g., DMSO)
-
HIV-1 p24 antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Culture H9 cells in RPMI-1640 medium.
-
On the day of the experiment, adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Compound Dilution:
-
Prepare a series of dilutions of the synthesized compound in culture medium.
-
-
Infection and Treatment:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted compound to the respective wells.
-
Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well.
-
Include control wells with cells and virus only (no compound) and cells only (no virus, no compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
On days 3, 5, and 7 post-infection, collect a small aliquot of the cell culture supernatant from each well.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
HIV-1 Capsid Assembly Pathway and Inhibition by Glycinamide Derivatives
References
- 1. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Human Immunodeficiency Virus Type 1 Gag Polyprotein Multimerization Requires the Nucleocapsid Domain and RNA and Is Promoted by the Capsid-Dimer Interface and the Basic Region of Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HIV-1 Gag Protein Displays Extensive Functional and Structural Roles in Virus Replication and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Glycinamide Hydrochloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide (B1583983) hydrochloride (CAS No. 1668-10-6) is a versatile and valuable reagent in organic chemistry, serving as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Its bifunctional nature, possessing both a primary amine and an amide group, allows for its incorporation into diverse molecular scaffolds, including heterocyclic systems and peptides.[1][2] This document provides detailed application notes and experimental protocols for the use of glycinamide hydrochloride in several key synthetic transformations.
Key Applications
This compound is primarily utilized in the following areas of organic synthesis:
-
Synthesis of Substituted Pyrazines: As a readily available and inexpensive source of a C2N synthon, it is a crucial starting material for the preparation of substituted pyrazines, a class of compounds with significant applications in the pharmaceutical and flavor industries.
-
Peptide Synthesis: It serves as a convenient source for the C-terminal glycinamide moiety, a common feature in many biologically active peptides.
-
Multicomponent Reactions: Its primary amine functionality allows it to participate in multicomponent reactions, such as the Ugi reaction, to generate complex molecular architectures in a single step.[3][4][5][6][7]
Data Presentation
The following tables summarize the quantitative data for the experimental protocols detailed in this document.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Aminoacetonitrile (B1212223) hydrochloride | Hydrogen chloride gas | Isopropanol (B130326) | 60-65 | 4 | 88.7 | 197-201 | [1] |
| Chloroacetyl chloride | 10% Ammonia in Methanol (B129727) | Methanol | -5 to 0 | 0.5 | 71.86 | 193-205 | [8] |
| Chloroacetyl chloride | 10% Ammonia in Methanol | Methanol | 0 to 5 | 0.5 | 75.93 | 190-196 | [8] |
| Methyl chloroacetate | Ammonia | Water, Methanol | 0-5, then 30 | 12 | Not specified | 195.6-196.7 | [9] |
Table 2: Synthesis of 3-Phenyl-2-aminopyrazine
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Phenylglyoxal (B86788) monohydrate | Sodium Hydroxide (B78521) | Methanol | -30 to RT | 2 | ~60-70 (typical) | [10] |
Table 3: Solid-Phase Synthesis of a Tripeptide Amide (Pro-Lys-Gly-NH₂)
| Parameter | Value | Notes | Reference |
| Resin Loading | 0.5 - 1.0 mmol/g | Determined by UV-Vis spectrophotometry. | [11] |
| Coupling Efficiency | >99% per step | Monitored by a qualitative ninhydrin (B49086) (Kaiser) test. | [11] |
| Overall Crude Yield | 70 - 90% | Based on the initial loading of the first amino acid. | [11] |
| Final Purity (HPLC) | >98% | After purification by RP-HPLC. | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aminoacetonitrile Hydrochloride[1]
This protocol describes a high-yielding synthesis of this compound.
Materials:
-
Aminoacetonitrile hydrochloride
-
Isopropanol (99.0%)
-
Hydrogen chloride gas
-
Methanol (for recrystallization)
-
500 mL three-necked flask equipped with a magnetic stirrer, gas inlet tube, and condenser
Procedure:
-
To a 500 mL three-necked flask, add 92 mL of isopropanol (1.2 mol) and 27.8 g of aminoacetonitrile hydrochloride (0.3 mol).
-
Heat the mixture to 60-65 °C with stirring.
-
Bubble dry hydrogen chloride gas through the suspension for 1.5 hours until saturation is achieved.
-
Maintain the reaction mixture at 60-65 °C for an additional 4 hours.
-
Cool the mixture to room temperature.
-
Collect the solid product by suction filtration.
-
Recrystallize the crude product from methanol to yield 29.41 g (88.7%) of pure this compound as a colorless solid.
-
The melting point of the product is 197-201 °C.[1]
Workflow Diagram:
Caption: Synthesis of this compound.
Protocol 2: Synthesis of 3-Phenyl-2-aminopyrazine[10]
This protocol outlines the condensation of this compound with an α-ketoaldehyde to form a substituted pyrazine.
Materials:
-
This compound
-
Phenylglyoxal monohydrate
-
Sodium hydroxide (concentrated solution)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Reaction vessel suitable for low-temperature reactions
Procedure:
-
Disperse phenylglyoxal monohydrate (1 equivalent) and this compound (1 equivalent) in methanol in a reaction vessel.
-
Cool the suspension to -30 °C.
-
Slowly add a concentrated aqueous solution of sodium hydroxide.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Perform a standard aqueous workup, including neutralization and extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-phenyl-2-aminopyrazine.
Workflow Diagram:
References
- 1. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. Recent Developments in General Methodologies for the Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101979376B - Method for preparing this compound - Google Patents [patents.google.com]
- 9. CN102190597A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Glycinamide Hydrochloride in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glycinamide (B1583983) hydrochloride as a versatile ligand in coordination chemistry. The document details the synthesis, characterization, and potential applications of its metal complexes, with a focus on their relevance to researchers in academia and the pharmaceutical industry.
Introduction
Glycinamide hydrochloride, the hydrochloride salt of the simplest amino acid amide, is a valuable building block in synthetic and medicinal chemistry.[1][2] In coordination chemistry, glycinamide can act as a neutral ligand, coordinating through its amine group.[2][3] It can also behave as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the amine nitrogen and the carbonyl oxygen.[2][3] This versatility in coordination modes allows for the synthesis of a diverse range of metal complexes with varied geometries and properties. The resulting coordination compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[3][4] The coordination of the metal ion can enhance the therapeutic efficacy and bioavailability of the ligand.[5][6]
Data Presentation
The following tables summarize key quantitative data for representative this compound-metal complexes.
Table 1: Elemental Analysis Data for this compound Metal Complexes
| Complex Formula | Metal | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Reference |
| [Co(H₂O)₂(HL)₂]Cl₂ | Co(II) | 15.30 | 15.42 | 5.14 | 4.66 | 17.84 | 17.83 | [7] |
| [Ni(H₂O)₂(HL)₂]Cl₂ | Ni(II) | 15.31 | 15.27 | 5.14 | 4.68 | 17.86 | 17.74 | [7] |
| [CuCl₂(HL)₂] | Cu(II) | 17.00 | 17.18 | 4.28 | 3.81 | 19.82 | 19.82 | [7] |
| {[Cu(HL)₂]₂[Cu₂I₆]}n | Cu(I/II) | 7.32 | 7.44 | 1.84 | 2.12 | 8.54 | 8.36 | [7] |
| [Co(H₂O)₂(HL)₂]Br₁.₀₆Cl₀.₉₄ | Co(II) | 13.32 | 13.31 | 4.47 | 3.98 | 15.53 | 15.34 | [7] |
| [Ni(H₂O)₂(HL)₂]Br₀.₉₄Cl₁.₀₆ | Ni(II) | 13.51 | 13.66 | 4.53 | 4.06 | 15.75 | 15.81 | [7] |
(HL = Glycinamide)
Table 2: Selected Bond Lengths and Angles for a Representative Copper(II)-Glycinamide Complex, [CuCl₂(HL)₂]
| Bond | Length (Å) | Bond Angle | Angle (°) | Reference |
| Cu-N | ~2.0 | N-Cu-Cl | ~90 | [3][8] |
| Cu-Cl | ~2.3 | N-Cu-N' | 180 | [3][8] |
| Cl-Cu-Cl' | 180 | [3][8] |
(Data are generalized from typical copper-amine and copper-chloride bond lengths and angles in similar complexes. HL = Glycinamide)
Table 3: Stability Constants (log β) for Metal-Glycinate Complexes
| Metal Ion | log β₁ | log β₂ | log β₃ | Reference |
| Co(II) | 5.04 | 9.16 | 11.58 | [1] |
| Ni(II) | 6.16 | 11.11 | 14.43 | [1] |
| Cu(II) | 8.52 | 15.75 | - | [1] |
(Note: These values are for glycinate (B8599266) (the anion of glycine) and provide a reference for the stability of related glycinamide complexes.)
Table 4: Spectroscopic Data for Representative Glycinamide Metal Complexes
| Complex | Key IR Peaks (cm⁻¹) ν(M-N) | Key IR Peaks (cm⁻¹) ν(M-O) | UV-Vis λmax (nm) | Reference |
| Co(II) Complex | 418-475 | 418-475 | ~500 | [4][9] |
| Ni(II) Complex | 418-475 | 418-475 | ~390, ~650 | [4][9] |
| Cu(II) Complex | 418-475 | 418-475 | ~600-800 | [4][9] |
(Note: The IR peaks for M-N and M-O are broad generalizations. The UV-Vis λmax values correspond to d-d transitions and are approximate.)
Experimental Protocols
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (H₂NCH₂CONH₂·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker
-
Crystallizing dish
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate (0.24 g, 1.0 mmol) and this compound (0.22 g, 2.0 mmol) in 10 mL of deionized water in a beaker.[7]
-
Slowly add sodium bicarbonate (0.15 g, 1.8 mmol) to the solution. Effervescence will occur.[7]
-
Stir the mixture for a few minutes until the effervescence subsides.[7]
-
Cover the beaker and allow the solution to stand at room temperature.
-
Rose-red crystals suitable for X-ray analysis will form upon slow evaporation.[7]
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (H₂NCH₂CONH₂·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker
-
Crystallizing dish
Procedure:
-
Dissolve nickel(II) chloride hexahydrate (0.24 g, 1.0 mmol) and this compound (0.22 g, 2.0 mmol) in 10 mL of deionized water in a beaker.[7]
-
Carefully add sodium bicarbonate (0.15 g, 1.8 mmol) to the solution, which will cause effervescence.[7]
-
Stir the mixture until the gas evolution ceases.[7]
-
Cover the beaker and leave it undisturbed at room temperature.
-
Light blue crystals will form as the solvent evaporates.[7]
-
Isolate the crystals by filtration, wash with a minimal amount of cold water, and allow them to air dry.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (H₂NCH₂CONH₂·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker
-
Crystallizing dish
Procedure:
-
In a beaker, combine copper(II) chloride dihydrate (0.17 g, 1.0 mmol) and this compound (0.22 g, 2.0 mmol) in 10 mL of deionized water.[7]
-
Slowly add sodium bicarbonate (0.15 g, 1.8 mmol) to the mixture.[7]
-
Stir the solution for several minutes until the effervescence stops.[7]
-
Cover the beaker and allow it to stand at room temperature.
-
Dark blue crystals will precipitate from the solution.[7]
-
Collect the product by filtration, wash with a small volume of cold water, and air dry.
Materials:
-
Synthesized metal-glycinamide hydrochloride complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator
-
Positive control antibiotic/antifungal discs
-
Solvent for dissolving complexes (e.g., DMSO, sterile water)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate.
-
Dissolve the synthesized complex in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper discs with a defined volume of the complex solution and allow the solvent to evaporate.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.[7][10]
Visualizations
Caption: General workflow for the synthesis of metal-glycinamide hydrochloride complexes.
Caption: Coordination modes of glycinamide as a ligand in metal complexes.
Caption: Workflow for the evaluation of antimicrobial activity using the disc diffusion method.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Aspects of Structure and Bonding in Copper-Amino Acid Complexes Revealed by Single Crystal EPR/ENDOR Spectroscopy and Density Functional Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Synthesis, characterization and antimicrobial activities of some metal(II) amino acids’ complexes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in glycinamide hydrochloride synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of glycinamide (B1583983) hydrochloride. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides that address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My glycinamide hydrochloride synthesis has a very low yield. What are the most common general causes?
Low yields can stem from several factors, often related to reagent quality, reaction conditions, and workup procedures. The most common culprits include:
-
Presence of Water: Many synthesis routes involve moisture-sensitive intermediates. Water can lead to the hydrolysis of starting materials (like esters) or key intermediates, preventing the formation of the desired amide.[1][2] It is critical to use anhydrous solvents and properly dried glassware.[2]
-
Suboptimal Temperature Control: Many common procedures, particularly those involving reactive starting materials like chloroacetyl chloride or chloroacetate (B1199739) esters, require low temperatures (-10°C to 10°C) to minimize side reactions.[3][4]
-
Incorrect Stoichiometry: The molar ratios of reactants, especially the ammonia (B1221849) source, are critical. An insufficient amount of ammonia will lead to an incomplete reaction, while a large excess might complicate product isolation.[4]
-
Inefficient Product Isolation: this compound is highly soluble in water and some alcohols.[5][6] Therefore, the choice of crystallization solvent and procedure is crucial for achieving good recovery from the reaction mixture.
Q2: I am recovering a significant amount of my starting material (e.g., glycine (B1666218) methyl ester). What is the likely cause?
Recovering the starting ester is a classic sign of an incomplete or failed reaction. The primary reasons include:
-
Insufficient Ammonolysis: The reaction with ammonia may not have gone to completion. This can be due to insufficient reaction time, a low concentration of ammonia in the solvent, or a reaction temperature that is too low, slowing the reaction rate.[3]
-
Amine Deactivation: If the reaction medium becomes too acidic, the ammonia can be protonated to the non-nucleophilic ammonium (B1175870) ion, halting the reaction.[1]
-
Poor Reagent Quality: The ammonia solution may be old or have a lower concentration than stated.
Q3: My final product is difficult to crystallize or appears oily and impure. What could be the problem?
Purification issues often point to the presence of side products or residual starting materials.
-
Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[6] This can result in a sticky or oily solid instead of fine crystals and will also affect the accuracy of the final yield measurement.
-
Formation of Side Products: Depending on the route, side reactions can create impurities that co-precipitate or inhibit crystallization. For example, using chloroacetamide can sometimes lead to byproducts that are difficult to separate.[7]
-
Incorrect Crystallization Solvent: Using a solvent in which the product is too soluble will result in poor recovery. A common strategy is to use a solvent like ethanol (B145695) or isopropanol (B130326) to precipitate the product from the reaction mixture.[4][8]
Troubleshooting Guides for Specific Synthesis Routes
There are several common methods for preparing this compound. Below are troubleshooting guides for the most prevalent routes.
Route 1: Ammonolysis of a Glycine Ester (e.g., Glycine Methyl Ester)
This method involves reacting a glycine ester with ammonia.[9] The free base of the glycine ester is typically generated in situ from its more stable hydrochloride salt.[10]
Troubleshooting Table: Glycine Ester Route
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Ester | 1. Incomplete conversion of glycine ester hydrochloride to the free ester.[10] 2. Ammonia concentration is too low or reaction time is too short. 3. Reaction temperature is too low, leading to slow kinetics. | 1. Ensure stoichiometric or a slight excess of base is used for the neutralization step. 2. Use a saturated solution of ammonia in an alcohol solvent (e.g., methanol) and extend the reaction time. Monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature after the initial low-temperature addition. |
| Formation of Diketopiperazine | Glycine methyl ester is known to be unstable and can self-condense to form 2,5-diketopiperazine, especially at room temperature or higher.[11] | 1. Generate the free glycine ester in situ at a low temperature (0°C) and use it immediately.[10] 2. Avoid storing the free-base glycine ester. |
| Poor Yield After Crystallization | The product is soluble in the methanol (B129727) often used as a solvent. | 1. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. 2. Precipitate the product by adding a less polar solvent in which the product is insoluble, such as ether or isopropanol.[8][10] |
Route 2: From Chloroacetyl Chloride or Chloroacetamide
This approach involves the reaction of a chloro-acetyl species with an excess of ammonia. The reaction is highly exothermic and requires careful temperature control.[4]
Troubleshooting Table: Chloro-acetyl Route
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction becomes dark/tarry | The reaction is highly exothermic. Poor temperature control can lead to polymerization and side reactions. | 1. Maintain the reaction temperature between -10°C and 10°C during the addition of chloroacetyl chloride.[4] 2. Ensure vigorous stirring to dissipate heat effectively. 3. Add the chloroacetyl chloride dropwise at a slow rate. |
| Low Yield | 1. Insufficient ammonia. The reaction requires at least 3-4 molar equivalents of ammonia relative to the chloroacetyl chloride.[4] 2. Hydrolysis of chloroacetyl chloride by water present in the ammonia solution or solvent. | 1. Use a molar ratio of ammonia to chloroacetyl chloride of at least 3:1, with 4:1 sometimes giving better yields.[4] 2. Use a solution of ammonia in a dry alcohol solvent (e.g., methanol or ethanol) instead of aqueous ammonia.[4] |
| Product contaminated with ammonium chloride | Ammonium chloride (NH₄Cl) is a major byproduct and can co-precipitate with the desired product. | 1. Recrystallize the crude product from a solvent mixture, such as 80% ethanol, to separate the more soluble ammonium chloride.[4] |
Experimental Protocols
Protocol 1: Synthesis from Chloroacetyl Chloride in Methanol[4]
-
Prepare a 10% solution of ammonia in methanol. In a flask equipped for cooling and stirring, add 680g (4 mol of ammonia) of this solution.
-
Cool the ammonia-methanol solution to between -5°C and 0°C.
-
Slowly add 113g (1 mol) of chloroacetyl chloride to the stirred solution, ensuring the temperature is maintained in the -5°C to 0°C range.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Collect the resulting precipitate by suction filtration to obtain the crude this compound.
-
Recrystallize the crude product from 80% ethanol to obtain the purified product. This protocol has reported yields around 77-78%.[4]
Protocol 2: Synthesis from Aminoacetonitrile (B1212223) Hydrochloride[8]
-
In a three-necked flask, dissolve aminoacetonitrile hydrochloride in isopropanol. A typical molar ratio is 1.0 part aminoacetonitrile hydrochloride to 4.0-5.0 parts isopropanol.
-
Heat the solution to between 60-65°C.
-
Bubble dry hydrogen chloride gas through the heated solution for approximately 1.5 hours until the solution is saturated.
-
Maintain the reaction mixture at this temperature (insulate for heat) for 4 hours.
-
Cool the mixture to room temperature.
-
Collect the crystallized this compound by suction filtration. This method has reported yields of up to 88%.[8]
Data Summary
The yield of this compound is highly dependent on the stoichiometry and reaction temperature, particularly in the chloroacetyl chloride method.
Table 1: Effect of Reagent Ratio and Temperature on Yield (Chloroacetyl Chloride Method) [4]
| Molar Ratio (Ammonia:Chloroacetyl Chloride) | Temperature | Reported Yield |
| 3:1 | -5 to 0°C | 71.86% |
| 3.5:1 | -5 to 0°C | 75.29% |
| 4:1 | -5 to 0°C | 77.83% |
| 3.5:1 | 0 to 5°C | 75.93% |
| 3.5:1 | 5 to 10°C | 74.93% |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the logical workflow for troubleshooting low yield and outline the primary synthesis pathways.
Caption: A logical workflow for diagnosing the cause of low yield.
Caption: Common synthesis routes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102190597A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN101979376B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]
- 9. Glycinamide - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Glycinamide Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of glycinamide (B1583983) hydrochloride by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of glycinamide hydrochloride.
| Problem | Possible Cause | Solution |
| Failure of Crystals to Form | The solution is not sufficiently supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Nucleation is not initiated. | - Scratch the inner wall of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound. | |
| An inappropriate solvent was used. | - Re-evaluate the solvent system. This compound is soluble in water and alcohols like methanol (B129727) and ethanol (B145695).[1][2] Consider solvent mixtures. | |
| "Oiling Out" of the Product | The melting point of the impure solid is lower than the boiling point of the solvent, causing it to melt before dissolving. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. - Ensure the solution is not heated excessively above its saturation point. |
| The solution is too concentrated. | - Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. | |
| The cooling rate is too rapid. | - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. | |
| Low Crystal Yield | Too much solvent was used initially. | - Use the minimum amount of hot solvent necessary to fully dissolve the solid. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Add a small excess of hot solvent before filtration. | |
| Significant solubility of the crystals in the cold solvent. | - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Incomplete precipitation. | - After initial cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. | |
| Discolored Crystals | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Impurities have been trapped within the crystal lattice due to rapid crystallization. | - Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. For this compound, alcohols such as methanol and ethanol are commonly used.[1][2] Aqueous solutions can also be employed, given its high solubility in water. The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.
Q2: My this compound has a reported melting point of around 204°C, but my recrystallized product melts at a lower temperature. Why?
A2: A lower and broader melting point range is indicative of impurities. The presence of residual solvents or other contaminants can depress the melting point. Further recrystallization may be necessary to improve purity. It is also important to ensure the product is completely dry before measuring the melting point.
Q3: How can I improve the purity of my this compound if a single recrystallization is insufficient?
A3: If impurities persist after one round of recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first round are completely dissolved in the minimum amount of fresh, hot solvent. Slow cooling is crucial to prevent the re-incorporation of impurities into the crystal lattice.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, by-products, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q5: Is it possible to use a mixed solvent system for recrystallization?
A5: Yes, a mixed solvent system can be advantageous. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. For this compound, a mixture of ethanol and water could be effective. The crude product is dissolved in a minimum of the "good" solvent, and the "poor" solvent is added dropwise to the hot solution until turbidity is observed, which is then cleared by adding a small amount of the "good" solvent before cooling.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
This protocol is based on methodologies described in the literature for the purification of this compound.[1]
-
Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Recrystallization of this compound from Ethanol
This protocol is an alternative to using methanol and is also based on established procedures.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 80% aqueous ethanol in an Erlenmeyer flask with gentle heating and stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of ice-cold ethanol.
-
Drying: Dry the purified this compound crystals under vacuum.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its recrystallization.
| Parameter | Value | Reference |
| Molecular Formula | C₂H₇ClN₂O | N/A |
| Molecular Weight | 110.54 g/mol | N/A |
| Appearance | White crystalline powder | [3] |
| Melting Point | ~204°C (with decomposition) | [3] |
| Solubility in Water | Soluble | [3] |
Visualizations
Recrystallization Workflow
References
Technical Support Center: Glycinamide Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycinamide (B1583983) hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to glycinamide hydrochloride?
A1: The most frequently employed synthetic routes for this compound include the hydrolysis of aminoacetonitrile (B1212223) hydrochloride, the ammonolysis of chloroacetamide or chloroacetyl chloride, and the reaction of glycine (B1666218) methyl ester with ammonia (B1221849). Each method has its own set of advantages and potential for side product formation.
Q2: What is the primary side product of concern when synthesizing this compound from aminoacetonitrile?
A2: The main side product when starting from aminoacetonitrile is the over-hydrolysis of the desired glycinamide to form glycine.[1][2] This occurs when the reaction is exposed to excessive water or prolonged reaction times under hydrolytic conditions.
Q3: I am using the chloroacetamide ammonolysis method and observing a lower than expected yield. What could be the cause?
A3: Lower yields in the chloroacetamide method are often attributed to the formation of side products. The reactive chlorine atom can be displaced by water (if present) to form glycolic acid amide, or undergo further reaction with ammonia. Elevated temperatures can also promote the formation of undesirable by-products, including ammonium (B1175870) chloride and glycine through hydrolysis of the amide.[3]
Q4: My final product is contaminated with a cyclic impurity. Which synthetic route is most prone to this, and what is the impurity?
A4: If you are observing a cyclic impurity, it is likely 2,5-diketopiperazine (glycine anhydride). This side product is most common when using glycine methyl ester as a starting material. The ester can undergo intermolecular condensation to form this stable six-membered ring, especially under conditions of prolonged heating or in the presence of base.
Q5: How can I detect and quantify the common side products in my this compound reaction?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for detecting and quantifying glycinamide, glycine, and diketopiperazine.[4][5] Ion-pair reversed-phase chromatography with UV detection is a common approach. For validation, it is recommended to use certified reference standards for each potential impurity.
Troubleshooting Guides
Issue 1: Presence of Glycine as an Impurity
-
Symptom: HPLC analysis shows a peak corresponding to glycine. The yield of this compound is lower than expected.
-
Primary Cause: Hydrolysis of the amide bond in glycinamide. This is particularly prevalent in the synthesis from aminoacetonitrile if reaction conditions are not anhydrous, or if the work-up involves excessive exposure to water.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, particularly in the aminoacetonitrile hydrolysis method. Pass hydrogen chloride gas through a drying agent before introducing it to the reaction mixture.[6]
-
Control Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to hydrolysis. For the synthesis from aminoacetonitrile hydrochloride in isopropanol (B130326), a reaction time of 4-5 hours at 50-70°C is recommended.[6]
-
Modified Work-up: During product isolation, minimize contact with aqueous solutions. Use anhydrous solvents for washing and recrystallization.
-
Issue 2: Low Yield and Presence of Ammonium Chloride in the Chloroacetamide Method
-
Symptom: The final product is a crystalline solid with poor solubility in organic solvents, and the yield is low. Elemental analysis may indicate a high chlorine content.
-
Primary Cause: Formation of ammonium chloride as a significant by-product from the reaction of chloroacetyl chloride with excess ammonia.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of chloroacetyl chloride to ammonia. A molar ratio of 1:3 to 1:4 is recommended.[7]
-
Maintain Low Temperature: The reaction is exothermic. Maintain a low reaction temperature (-10 to 10°C) to minimize side reactions.[7]
-
Purification: Recrystallization from ethanol (B145695) can be effective in separating this compound from ammonium chloride.[7]
-
Issue 3: Formation of 2,5-Diketopiperazine (DKP)
-
Symptom: A significant peak corresponding to the molecular weight of glycine diketopiperazine (114.10 g/mol ) is observed in the mass spectrum of the crude product.
-
Primary Cause: Intermolecular cyclization of glycine methyl ester, a common starting material.
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating during the ammonolysis of glycine methyl ester.
-
Ammonia Concentration: Use a high concentration of ammonia to favor the intermolecular reaction (formation of glycinamide) over the intramolecular cyclization.
-
Alternative Synthetic Route: If DKP formation is persistent, consider switching to a different synthetic route, such as the hydrolysis of aminoacetonitrile hydrochloride, which is less prone to this side reaction.
-
Quantitative Data
Table 1: Illustrative Effect of Temperature on Product and By-product Yield in the Ammonolysis of Chloroacetyl Chloride
| Reaction Temperature (°C) | Glycinamide HCl Yield (%) | Ammonium Chloride (%) | Glycine (%) |
| -10 | 85 | 10 | <1 |
| 0 | 82 | 12 | 1 |
| 10 | 75 | 18 | 2 |
| 25 | 65 | 25 | 5 |
Note: The data in this table is illustrative and intended to demonstrate the general trend of decreased yield and increased side product formation with rising temperature.
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound from Aminoacetonitrile Hydrochloride[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve aminoacetonitrile hydrochloride (0.1 mol) in anhydrous isopropanol (150 mL).
-
Reaction: Heat the solution to 60-65°C. Bubble dry hydrogen chloride gas through the solution for 1.5 hours until saturation.
-
Incubation: Maintain the reaction mixture at this temperature for 4 hours.
-
Isolation: Cool the mixture to room temperature. The product will precipitate as a colorless solid.
-
Purification: Collect the solid by suction filtration and wash with a small amount of cold, anhydrous isopropanol. Recrystallize the crude product from methanol (B129727) to obtain pure this compound.
-
Analysis: Analyze the final product for purity and the presence of glycine using a validated HPLC method.
Protocol 2: Validated HPLC Method for Impurity Profiling[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition.
-
Quantification: Use external standards of this compound, glycine, and 2,5-diketopiperazine to create calibration curves for accurate quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 6. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]
- 7. CN101979376B - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Glycinamide Hydrochloride Buffer for Experimental Success
Welcome to the technical support center for glycinamide (B1583983) hydrochloride buffer. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the preparation, use, and optimization of this versatile buffer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is glycinamide hydrochloride, and why is it used as a buffer?
This compound is the salt of glycinamide, a derivative of the amino acid glycine. It is utilized as a biological buffer due to its pKa of approximately 8.20 at 20°C, making it effective for maintaining a stable pH in the physiological range of roughly 7.2 to 9.2.[1] This is particularly useful for experiments involving enzymes and other biological molecules that are sensitive to pH fluctuations.
Q2: What is the effective pH range for a this compound buffer?
A buffer is most effective within approximately ±1 pH unit of its pKa. Given that the pKa of this compound is around 8.20, its optimal buffering range is between pH 7.2 and 9.2.[1]
Q3: How does temperature affect the pH of a this compound buffer?
The pH of a this compound buffer is sensitive to temperature changes. Its pKa decreases as the temperature rises, with a temperature coefficient (ΔpKa/°C) of -0.029.[1] This means that for every 1°C increase in temperature, the pKa will decrease by 0.029 units. It is crucial to adjust the pH of the buffer at the temperature at which you will be conducting your experiment to ensure accuracy.
Q4: What are the typical working concentrations for a this compound buffer?
The working concentration of a buffer depends on the specific requirements of the experiment, such as the expected acid or base load. Typical concentrations for biological buffers range from 25 mM to 100 mM. A higher concentration provides greater buffering capacity but may also influence ionic strength, which can affect enzyme activity.
Q5: Are there any known interferences of this compound buffer with common assays?
While this compound is generally considered a "Good's" buffer with minimal interaction with biological components, it is always advisable to perform control experiments to rule out any potential interference with your specific assay. For instance, as an amine-containing buffer, it could potentially interact with assays involving amine-reactive labeling reagents.
Quantitative Data Summary
For easy reference, the key quantitative properties of this compound buffer are summarized in the table below.
| Parameter | Value | Reference |
| pKa (at 20°C) | 8.20 | [1] |
| Effective Buffering pH Range | 7.2 - 9.2 | [1] |
| ΔpKa/°C | -0.029 | [1] |
| Molecular Weight | 110.54 g/mol | |
| Solubility in water (at 0°C) | 6.4 M | [1] |
Experimental Protocols
Preparation of 1 L of 100 mM this compound Buffer, pH 8.0
Materials:
-
This compound (MW: 110.54 g/mol )
-
Deionized water (dH₂O)
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask
-
Graduated cylinders
Procedure:
-
Weigh the this compound: Weigh out 11.054 g of this compound and add it to a beaker containing approximately 800 mL of dH₂O.
-
Dissolve the powder: Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.
-
Adjust the pH: Place the pH electrode in the solution and monitor the pH. Slowly add 1 M NaOH dropwise while stirring to raise the pH. If you overshoot the target pH, you can use 1 M HCl to lower it. Calibrate your pH meter at the intended experimental temperature.
-
Bring to final volume: Once the pH is stable at 8.0, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask. Carefully add dH₂O to the 1 L mark.
-
Final mixing and storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder | - Insufficient water volume.- Low temperature of the water. | - Ensure you are using a sufficient volume of water to dissolve the powder initially (e.g., 80% of the final volume).- Gently warming the solution can aid in dissolution. |
| Inaccurate or unstable pH reading | - pH meter not calibrated correctly.- Temperature fluctuations.- Insufficient stirring. | - Calibrate the pH meter with fresh standards before use.- Allow the buffer solution to reach the desired experimental temperature before final pH adjustment.- Ensure the solution is continuously and gently stirred during pH measurement. |
| Precipitation in the buffer upon storage | - Microbial growth.- Low temperature causing precipitation of buffer components. | - Sterile filter the buffer for long-term storage.- If storing at low temperatures, ensure all components remain soluble at that temperature. If precipitation occurs, gently warm the buffer to redissolve before use. |
| Unexpected experimental results (e.g., low enzyme activity) | - pH of the buffer is incorrect for the enzyme's optimal activity.- Buffer components are interfering with the assay.- Incorrect buffer concentration leading to insufficient buffering capacity or high ionic strength. | - Verify the pH of the buffer at the experimental temperature.- Run a control experiment with a different buffer system to check for interference.- Optimize the buffer concentration for your specific experiment. |
Visualizations
Caption: Workflow for determining the optimal pH of an enzyme using glycinamide HCl buffer.
Caption: Logical workflow for troubleshooting unexpected experimental results related to the buffer.
References
preventing degradation of glycinamide hydrochloride in solution
Welcome to the technical support center for glycinamide (B1583983) hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the degradation of glycinamide hydrochloride in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: The most common reason for a decrease in this compound concentration is chemical instability, primarily through hydrolysis.[1] This degradation is often influenced by the pH of the solution and the storage temperature.[2][3] To troubleshoot this, consider the following:
-
pH Verification: Ensure the pH of your solution is within a stable range. For many amide-containing compounds, a slightly acidic to neutral pH is optimal for stability.[2]
-
Storage Conditions: Store your stock solution at a lower temperature (e.g., 2-8 °C or frozen) to slow down the rate of degradation.
-
Contamination: Microbial contamination can also lead to degradation. Ensure you are using sterile techniques and high-purity water and reagents.
Q2: My HPLC analysis shows an additional peak that grows over time, while the this compound peak decreases. What is this new peak?
A2: The growing peak is likely the primary degradation product of this compound, which is glycine (B1666218), formed through the hydrolysis of the amide bond.[1] To confirm the identity of this peak, you can:
-
Co-injection: Spike your sample with a known standard of glycine. If the peak area of the unknown peak increases, it is likely glycine.
-
Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it to that of glycine.
Q3: I am trying to develop a stability-indicating HPLC method, but I'm having trouble separating this compound from its degradation product.
A3: Achieving good separation between the relatively polar glycinamide and its even more polar degradation product, glycine, can be challenging with standard reversed-phase HPLC. Here are some troubleshooting steps:
-
Column Selection: Consider using a column with a different stationary phase, such as one designed for polar compounds (e.g., a C18 column with polar endcapping or a HILIC column).
-
Mobile Phase Optimization:
-
pH Adjustment: The retention of both compounds is highly dependent on the pH of the mobile phase due to their ionizable groups. Experiment with different pH values to maximize the difference in their retention times.
-
Ion-Pairing Agents: Incorporating an ion-pairing agent into your mobile phase can significantly improve the retention and separation of these polar analytes.[4][5]
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution may provide better resolution.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond, which results in the formation of glycine and ammonia.[1][6] This reaction can be catalyzed by both acidic and basic conditions.[6]
What is the optimal pH for storing this compound solutions?
How does temperature affect the stability of this compound solutions?
As with most chemical reactions, the rate of this compound degradation increases with temperature.[3] For long-term storage, it is recommended to keep solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation.
Are there any excipients that can help stabilize this compound in solution?
Yes, certain excipients have been shown to stabilize similar amide-containing molecules in solution.[2] These include:
-
Buffers: Maintaining a stable pH is crucial. The use of a suitable buffer system can prevent pH shifts that might accelerate degradation.[9][10][11]
-
Polyols: Co-solvents like glycerol (B35011) or propylene (B89431) glycol can sometimes reduce the rate of hydrolysis.[2]
-
Amino Acids: In some formulations, the addition of other amino acids has been shown to have a stabilizing effect.[12]
The effectiveness of these excipients should be experimentally verified for your specific formulation.
Is this compound sensitive to light or oxidation?
While hydrolysis is the primary concern, photodegradation and oxidation are potential degradation pathways for many pharmaceutical compounds.[13][14] Specific studies on the photosensitivity and oxidative stability of this compound are limited. It is good practice to protect solutions from light, especially during long-term storage, and to use degassed solvents if oxidation is a concern.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is essential for developing a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
Validated stability-indicating HPLC method (see Protocol 2)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples as in the acid hydrolysis step, using 0.1 M HCl for neutralization.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points.
-
Thermal Degradation:
-
Solution: Incubate an aliquot of the stock solution at 80°C.
-
Solid State: Place a known amount of solid this compound in an oven at 80°C.
-
Withdraw samples at various time points. For the solid sample, dissolve in the mobile phase before analysis.
-
-
Photodegradation: Expose an aliquot of the stock solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its primary degradant, glycine.
Initial Chromatographic Conditions:
-
Column: C18 reversed-phase column with polar endcapping (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Optimization:
-
Initial Screening: Inject standards of this compound and glycine to determine their retention times under the initial conditions.
-
pH Optimization: If co-elution occurs, prepare mobile phases with different pH values (e.g., using phosphate (B84403) or acetate (B1210297) buffers) to alter the ionization and retention of the analytes.
-
Ion-Pairing: If separation is still inadequate, add an ion-pairing reagent (e.g., sodium dodecyl sulfate (B86663) or hexane (B92381) sulfonic acid) to the mobile phase.
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study of this compound.
Table 1: Degradation of this compound under Stress Conditions
| Stress Condition | Duration (hours) | % Glycinamide HCl Remaining | % Glycine Formed |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.1 |
| 0.1 M NaOH, 60°C | 8 | 78.9 | 20.5 |
| 3% H₂O₂, RT | 24 | 98.1 | 1.2 |
| 80°C (Solution) | 24 | 92.5 | 6.8 |
Table 2: Effect of pH on the Stability of this compound Solution at 40°C
| pH | Storage Time (days) | % Glycinamide HCl Remaining |
| 3.0 | 14 | 91.3 |
| 5.0 | 14 | 98.7 |
| 7.0 | 14 | 97.5 |
| 9.0 | 14 | 90.2 |
Logical Troubleshooting Diagram
This diagram provides a logical workflow for troubleshooting issues with this compound solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Glycinamide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. The effects of glycine and L-arginine on heat stability of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciepublish.com [sciepublish.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Challenges in Coupling Glycinamide Hydrochloride in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the specific challenges encountered when coupling glycinamide (B1583983) hydrochloride.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of glycinamide hydrochloride in peptide synthesis.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: Low yield of the desired peptide, presence of deletion sequences (missing the amino acid that should have been coupled to glycinamide), or a positive Kaiser test after the coupling step.
Possible Causes and Solutions:
-
Incomplete Neutralization of this compound: this compound is a salt, and the amine group must be deprotonated to its free amine form to be nucleophilic and react with the activated carboxylic acid of the incoming amino acid. Insufficient base will result in a low concentration of the reactive free amine.
-
Solution: Ensure the addition of an adequate amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). A common strategy is to use at least one equivalent of base to neutralize the hydrochloride salt, plus the amount of base required for the coupling reaction itself (often 2-4 equivalents in total).
-
-
Suboptimal Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive for the specific coupling, or the reagent may have degraded.
-
Solution:
-
Select a more potent coupling reagent. For sterically hindered amino acids or difficult couplings, uronium/aminium salts like HATU or HCTU are generally more effective than carbodiimides like DIC.[1][2]
-
Ensure the quality of the coupling reagent. Use fresh, properly stored reagents, as many are sensitive to moisture.
-
Consider pre-activation. Mix the N-protected amino acid with the coupling reagent and base for a few minutes before adding it to the resin-bound peptide with the free N-terminal amine.[3]
-
-
-
Insufficient Reaction Time: The coupling reaction may not have been allowed to proceed to completion.
-
Solution: Extend the coupling time. While standard coupling times are often 1-2 hours, difficult couplings may require 4 hours or even overnight. Monitor the reaction progress using a qualitative test like the Kaiser test.[4]
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, hindering the accessibility of the N-terminal amine.
-
Solution:
-
Change the solvent. N-methylpyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF) for many aggregating sequences.[5]
-
Incorporate chaotropic salts or additives. These can disrupt secondary structures that lead to aggregation.[5]
-
Use microwave-assisted synthesis. Microwave energy can help to break up aggregates and accelerate coupling.[5]
-
-
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Side Reactions
Symptom: Presence of unexpected peaks in the HPLC or mass spectrum of the crude peptide product.
Possible Causes and Solutions:
-
Racemization: Although glycine (B1666218) is not chiral and therefore cannot racemize, the amino acid being coupled to glycinamide can. This is a risk, especially with prolonged activation times or the use of certain coupling reagents.
-
Solution:
-
Use a coupling additive. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization when using carbodiimide (B86325) coupling reagents.[6][7]
-
Choose a coupling reagent with a lower risk of racemization. Phosphonium salt reagents like PyBOP generally have a lower risk of causing racemization compared to some uronium/aminium salts.[6]
-
Avoid excessive pre-activation times. The longer an amino acid is in its activated state before coupling, the higher the risk of racemization.
-
-
-
Diketopiperazine (DKP) Formation: If glycinamide is the second amino acid to be coupled to the resin, the resulting dipeptide-resin can be susceptible to intramolecular cyclization to form a diketopiperazine, which cleaves the peptide from the resin.[4]
-
Solution:
-
Use a sterically hindered resin. 2-Chlorotrityl chloride (2-CTC) resin can reduce the likelihood of DKP formation.[5]
-
Couple a pre-formed dipeptide. Instead of sequential coupling, synthesize the dipeptide in solution first and then couple it to the resin.[4]
-
Use a milder activation method. For the coupling of the second amino acid, a less reactive method such as DIC/HOBt may be preferable.[4]
-
-
-
Guanidinylation of the N-terminus: Some uronium/aminium coupling reagents (e.g., HBTU, TBTU) can react with the free N-terminal amine to form a guanidinyl group, which terminates the peptide chain.[5]
-
Solution: Avoid using a large excess of the coupling reagent. Pre-activation of the amino acid before addition to the resin can also minimize this side reaction.[5]
-
Logical Relationship of Common Side Reactions
Caption: Common side reactions in peptide coupling.
FAQs
Q1: What is the best coupling reagent for this compound?
There is no single "best" coupling reagent, as the optimal choice depends on the specific amino acid being coupled and the overall peptide sequence. However, for general purposes, uronium/aminium reagents like HATU and HCTU are highly efficient and often provide better results than HBTU or carbodiimides like DIC, especially for difficult couplings.[1][2] Phosphonium reagents like PyBOP are also a good choice, particularly when minimizing racemization is a primary concern.[6]
Q2: How does the hydrochloride salt affect the coupling reaction?
The hydrochloride salt protonates the amino group of glycinamide, rendering it non-nucleophilic. A base must be added to neutralize the salt and generate the free amine, which can then participate in the coupling reaction. Failure to add a sufficient amount of base is a common cause of failed or low-yield couplings.[6]
Q3: Is this compound hygroscopic, and how should I handle it?
While not extremely hygroscopic, it is good practice to handle this compound in a dry environment (e.g., a glove box or under a stream of inert gas) and to store it in a desiccator. Absorbed moisture can affect the accuracy of weighing and may interfere with the coupling reaction.
Q4: What is the solubility of this compound in common SPPS solvents?
This compound has good solubility in polar aprotic solvents like DMF and NMP, which are commonly used in SPPS. However, it is always advisable to ensure complete dissolution before adding the solution to the reaction vessel. Sonication can aid in dissolving the reagent.
Q5: Can the C-terminal amide group of glycinamide participate in side reactions?
The C-terminal primary amide is generally stable under standard SPPS conditions. However, under harsh acidic conditions during cleavage or with highly reactive carbodiimides, there is a potential for dehydration of the amide to a nitrile, although this is more commonly observed with the side-chain amides of asparagine and glutamine.[6]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Glycine Coupling
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast reaction times, high efficiency, especially for difficult couplings.[1] | Higher cost, potential for guanidinylation. |
| HCTU | Uronium/Aminium | Very High | Similar to HATU, often more cost-effective.[2] | Potential for guanidinylation. |
| HBTU | Uronium/Aminium | High | Widely used, good for standard couplings.[2] | Less reactive than HATU, potential for guanidinylation.[1] |
| PyBOP | Phosphonium | High | Byproducts are not carcinogenic, lower risk of guanidinylation.[6] | Generally lower reactivity than HATU/HCTU. |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, simple byproducts (urea is soluble).[2] | Slower reaction rates, may require longer coupling times. |
Experimental Protocols
Protocol 1: General Procedure for Coupling an Fmoc-Amino Acid to a Resin-Bound Glycinamide
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.
Materials:
-
Resin with N-terminal glycinamide (deprotected)
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3.9 equivalents)
-
Base (e.g., DIPEA, 6-8 equivalents)
-
SPPS grade DMF or NMP
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
If the glycinamide is Fmoc-protected, deprotect with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent (e.g., HATU) in DMF.
-
Add the base (DIPEA) to the solution and vortex for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended to 4 hours or overnight.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
If the Kaiser test is positive after the coupling step, indicating incomplete reaction, a capping step can be performed to block any unreacted amines. This is typically done using a solution of acetic anhydride (B1165640) and a base in DMF.
-
-
Proceed to the next deprotection and coupling cycle.
Experimental Workflow for SPPS
Caption: General workflow for a single coupling cycle in SPPS.
References
improving the solubility of glycinamide hydrochloride for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with glycinamide (B1583983) hydrochloride in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is my glycinamide hydrochloride not dissolving in my organic reaction solvent?
A1: this compound is a salt, making it highly polar. It exhibits high solubility in polar solvents like water but is often poorly soluble in many common non-polar organic solvents.[1][2][3][4] Its crystalline structure also contributes to the energy required to dissolve it.
Q2: I'm observing incomplete reaction conversion. Could this be related to the solubility of this compound?
A2: Yes, poor solubility of a reactant can be a rate-limiting factor in a reaction. If this compound is not fully dissolved, the reaction can only proceed as it slowly dissolves, leading to extended reaction times or incomplete conversion.
Q3: Can I simply heat the mixture to dissolve the this compound?
A3: Heating can increase solubility, but caution is advised. This compound has a melting point of around 204°C, at which it decomposes.[5] Depending on the stability of your other reagents and the boiling point of your solvent, moderate heating could be a viable option. It is recommended to conduct a small-scale trial to assess for any degradation.
Q4: How does pH affect the solubility of this compound?
A4: this compound is the hydrochloride salt of glycinamide. Its solubility can be influenced by pH.[][7] The pKa of this compound is approximately 8.20.[5][8] Adjusting the pH of the reaction mixture can impact its ionization state and, consequently, its solubility. However, changes in pH can also affect the stability of your other reactants and the desired reaction pathway.
Q5: Are there any recommended solvent systems for reactions involving this compound?
A5: For reactions requiring an organic medium, a mixture of a polar aprotic solvent and a co-solvent is often a good starting point. For example, Dimethyl sulfoxide (B87167) (DMSO) is a solvent in which this compound has some solubility.[9] Using DMSO in combination with other organic solvents may be effective. The use of co-solvents helps to reduce the overall polarity of the solvent system, potentially improving the solubility of other, less polar reactants.[10]
Troubleshooting Guide
Issue: this compound is insoluble in the primary reaction solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | 1100 g/L[5] | ~9950 mM | Highly soluble. |
| Water (at 0°C) | 6.4 M[8] | 6400 mM | Solubility is temperature-dependent. |
| DMSO | 25 mg/mL[9] | 226.16 mM | Sonication is recommended to aid dissolution.[9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[9] | 18.09 mM | A common formulation for in vivo studies.[9] |
| Alcohol | Slightly soluble | - | Specific quantitative data is limited. |
Experimental Protocols
Protocol 1: Co-solvent Screening for Improved Solubility
Objective: To identify a suitable co-solvent system for dissolving this compound in a primary organic solvent.
Methodology:
-
To a vial containing a known mass of this compound, add a measured volume of the primary, non-polar organic solvent.
-
Observe the initial insolubility.
-
Incrementally add a polar aprotic co-solvent (e.g., DMSO, DMF) in small volumes (e.g., 5-10% of the primary solvent volume).
-
After each addition, stir the mixture vigorously for a set period (e.g., 5-10 minutes) at a constant temperature.
-
Visually inspect for dissolution. If the solid remains, continue adding the co-solvent incrementally.
-
Record the volume of co-solvent required to achieve complete dissolution.
-
Repeat the experiment with different co-solvents to compare their efficacy.
Protocol 2: pH Adjustment for Enhanced Solubility
Objective: To determine if adjusting the pH of an aqueous or partially aqueous reaction medium can improve the solubility of this compound.
Methodology:
-
Prepare a suspension of this compound in the chosen aqueous or partially aqueous solvent system.
-
Measure the initial pH of the suspension.
-
Slowly add a dilute solution of a base (e.g., a non-nucleophilic organic base like triethylamine (B128534) or DIPEA if compatible with the reaction) dropwise to the suspension.
-
Monitor the pH continuously.
-
After each addition, allow the mixture to stir and observe any changes in the amount of undissolved solid.
-
Continue adding the base until the this compound dissolves or until the pH reaches a point that may compromise the reaction's integrity.
-
It is crucial to ensure the chosen base does not interfere with the intended chemical reaction.
Logical Relationships
Caption: Key factors influencing the solubility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycinamide - Wikipedia [en.wikipedia.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. wisdomlib.org [wisdomlib.org]
Technical Support Center: Analysis of Impurities in Glycinamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in glycinamide (B1583983) hydrochloride. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in glycinamide hydrochloride?
A1: Impurities in this compound can be broadly categorized as:
-
Organic Impurities: These can originate from the synthesis process and include starting materials, by-products, intermediates, and degradation products.[1][2] Common starting materials for the synthesis of this compound are aminoacetonitrile (B1212223) hydrochloride and chloroacetamide.[3][4][5] Therefore, unreacted starting materials or by-products from these synthetic routes could be present.
-
Inorganic Impurities: These may include heavy metals such as lead, iron, and cadmium, which can be introduced from raw materials or manufacturing equipment.[1]
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for separating, identifying, and quantifying impurities in pharmaceutical substances like this compound due to its high precision, resolution, and sensitivity.[6][7] Thin-Layer Chromatography (TLC) is another valuable technique, often used for qualitative analysis and to complement HPLC.[6][8] For inorganic impurities, techniques like Inductively Coupled Plasma (ICP) spectroscopy are typically used.[1]
Q3: What is a suitable HPLC method for the analysis of this compound and its related substances?
A3: A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended. Due to the polar nature of this compound, a column suitable for polar compounds should be chosen.[9] A C18 column is often a good starting point.[10] The mobile phase typically consists of a buffer and an organic modifier. For polar compounds, careful selection of the mobile phase is crucial to achieve adequate retention.[11] A gradient elution may be necessary to separate impurities with a wide range of polarities.[12] UV detection is commonly used, as the amide bond in this compound provides some UV absorbance.[12]
Q4: How can I visualize spots of this compound and its impurities on a TLC plate?
A4: Since amino acid amides like this compound are typically colorless, a visualization reagent is required.[13] Ninhydrin (B49086) is a common reagent that reacts with primary amines to produce a purple-colored spot, making it suitable for detecting glycinamide and many of its potential impurities.[14][15][16] The TLC plate is sprayed with a ninhydrin solution and then heated to develop the colored spots.[13][15]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Incompatible sample solvent. - Column overload. | - Adjust the mobile phase pH. - Use a mobile phase additive like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA).[17] - Dissolve the sample in the mobile phase.[11] - Reduce the injection volume or sample concentration. |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase. - Column collapse or void. | - Dilute the sample with the mobile phase.[11] - Replace the column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase.[17] - Use a column oven for temperature control. - Replace the column if it's old or has been used extensively.[17] |
| No or Low Retention of this compound | - this compound is a very polar compound and may have little retention on standard C18 columns. | - Use a polar-embedded or polar-endcapped C18 column. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). - Adjust the mobile phase to be highly aqueous. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or system. | - Implement a robust needle wash program on the autosampler. - Use high-purity solvents and freshly prepared mobile phase. - Flush the HPLC system thoroughly. |
TLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are Streaked | - Sample overload. - The sample was not fully dried after spotting. | - Apply a smaller volume of the sample or dilute the sample. - Ensure the spot is completely dry before placing the plate in the developing chamber. |
| Rf Values are Too High or Too Low | - The mobile phase is too strong or too weak. | - Adjust the polarity of the mobile phase. For high Rf values, decrease the polarity. For low Rf values, increase the polarity.[15] |
| No Spots are Visible After Visualization | - The concentration of the analyte is too low. - Improper visualization technique. | - Spot a more concentrated sample. - Ensure the ninhydrin solution is fresh and that the plate is heated sufficiently after spraying.[13] |
| Poor Separation of Spots | - The mobile phase does not have the right selectivity. | - Try a different solvent system. A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water.[13][15] |
Quantitative Data Summary
The following table provides a hypothetical comparison of HPLC and HPTLC methods for the analysis of a potential impurity in this compound. Actual performance may vary based on the specific impurity and optimized method conditions.
| Parameter | HPLC | HPTLC |
| Limit of Detection (LOD) | 0.01% | 0.05% |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time per Sample | 15-30 minutes | 5-10 minutes (for multiple samples on one plate) |
Note: This table is for illustrative purposes and is based on typical performance characteristics of HPLC and HPTLC.[8][18]
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a general guideline for developing a stability-indicating HPLC method for this compound.
-
Chromatographic System:
-
HPLC with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or a column suitable for polar compounds).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
-
Forced Degradation Studies: [19]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the prepared samples and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.[12]
-
Thin-Layer Chromatography (TLC) Method
This protocol provides a general procedure for the TLC analysis of this compound.
-
Materials:
-
TLC plates (silica gel 60 F₂₅₄).
-
Developing chamber.
-
Capillary tubes for spotting.
-
Ninhydrin spray reagent (0.2% in ethanol).
-
-
Mobile Phase:
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in water.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly in a fume hood.
-
-
Visualization:
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Visualizations
Caption: Experimental workflow for impurity analysis of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. nbinno.com [nbinno.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. This compound | 1668-10-6 [chemicalbook.com]
- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. 79-07-2 CAS MSDS (Chloroacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 14. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 15. crsubscription.com [crsubscription.com]
- 16. iitg.ac.in [iitg.ac.in]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Diketopiperazine Formation with Glycinamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of diketopiperazine (DKP), a common and problematic side product when working with C-terminal glycinamide (B1583983) peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers targeted solutions.
Problem 1: Low Yield of the Desired Peptide with a C-terminal Glycinamide
Possible Cause: Significant formation of diketopiperazine, leading to the cleavage of the dipeptide from the resin support during solid-phase peptide synthesis (SPPS). This is particularly prevalent in sequences where glycine (B1666218) is the C-terminal residue.
Solutions:
-
Optimize Deprotection Conditions: The basic conditions required for Fmoc-group removal can catalyze DKP formation.[1] Consider using a milder base or a shorter deprotection time.
-
Recommendation: A deprotection cocktail of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[1]
-
-
Choice of Coupling Reagent: The selection of the coupling reagent can have a substantial impact on the extent of DKP formation.
-
Recommendation: For sterically hindered amino acids or sequences prone to side reactions, aminium/uronium salt-based reagents like HATU and HBTU, or phosphonium (B103445) salt-based reagents like PyBOP are often preferred over carbodiimides.[2][3]
-
-
In Situ Neutralization: Minimize the time the deprotected N-terminal amine is exposed by combining the neutralization and coupling steps.
-
Use of Dipeptide Building Blocks: Coupling a pre-synthesized dipeptide can bypass the vulnerable stage where the dipeptide-resin intermediate is exposed to base during deprotection.
Problem 2: Presence of a Major Impurity with a Mass Corresponding to a Cyclic Dipeptide
Possible Cause: Direct evidence of diketopiperazine formation. The dipeptide at the N-terminus has cyclized and been cleaved from the resin.
Solutions:
-
Modify the Coupling Protocol:
-
Pre-activation: Activate the incoming amino acid separately before adding it to the resin. This can reduce the overall reaction time and minimize exposure to conditions that favor DKP formation.
-
Lower the Temperature: Reducing the temperature during the coupling and deprotection steps can decrease the rate of the cyclization reaction.
-
-
Change the Resin: The choice of solid support can influence DKP formation.
-
Recommendation: For acid-sensitive peptides, 2-chlorotrityl chloride resin is a good option as it allows for cleavage under very mild acidic conditions, which can help to suppress DKP formation.
-
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem when working with glycinamide?
A1: Diketopiperazine is a six-membered cyclic dipeptide that can form as a significant byproduct during peptide synthesis. It arises from an intramolecular cyclization reaction where the N-terminal amine of a dipeptide attacks the C-terminal ester or amide bond, leading to cleavage of the dipeptide from the solid support in SPPS. Peptides with C-terminal glycinamide are particularly susceptible to this side reaction due to the low steric hindrance of the glycine residue, which facilitates the necessary conformation for cyclization. This side reaction leads to a lower yield of the desired peptide and can complicate the purification process.
Q2: Which amino acid sequences are most prone to DKP formation when paired with a C-terminal glycinamide?
A2: Sequences where the penultimate (second to last) amino acid is proline are highly susceptible to DKP formation. The unique cyclic structure of proline can pre-organize the peptide backbone into a conformation that favors cyclization. Additionally, dipeptides containing other sterically unhindered amino acids in the penultimate position can also be problematic.
Q3: How do pH and temperature affect DKP formation?
A3:
-
pH: DKP formation is significantly influenced by pH. The reaction is catalyzed by both acid and base. In SPPS, the basic conditions used for Fmoc deprotection (e.g., with piperidine) create a free N-terminal amine that is a potent nucleophile, accelerating the cyclization reaction. Studies have shown that the rate of DKP formation is dependent on the ionization state of the N-terminal amino group, with the unprotonated form being more reactive.[4]
-
Temperature: Higher temperatures generally increase the rate of most chemical reactions, including DKP formation. Therefore, performing coupling and deprotection steps at room temperature or below can help to minimize this side reaction.
Q4: Can the choice of solvent impact the extent of DKP formation?
A4: Yes, the solvent can play a role. A study on the stability of Fmoc-protected peptide intermediates found that the rate of self-deprotection and subsequent DKP formation was fastest in DMSO, followed by DMF and NMP, and was slowest in ACN.[5] The choice of solvent can influence the conformation of the peptide-resin and the solubility of reactants, thereby affecting the rate of cyclization.
Quantitative Data on DKP Formation
The following tables summarize quantitative data from various studies to help guide your experimental design.
Table 1: Effect of Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | High | [1] |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced | [1] |
Table 2: Comparison of Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Class | Key Advantages | Considerations | Reference |
| HATU | Aminium/Uronium Salt | Fast coupling, low racemization. | Can cause guanidinylation of the N-terminal amine. | [2] |
| HBTU | Aminium/Uronium Salt | Efficient and widely used. | Can cause guanidinylation. | [2] |
| PyBOP | Phosphonium Salt | Low racemization, suitable for sterically hindered couplings. | Byproducts can be difficult to remove. | [2] |
| DIC/HOBt | Carbodiimide | Cost-effective. | Slower reaction times, higher risk of racemization. | [2] |
| COMU | Aminium/Uronium Salt | High efficiency, safer alternative to benzotriazole-based reagents. | Can cause guanidinylation. | [6] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Dipeptide with C-terminal Glycinamide (Susceptible to DKP Formation)
Objective: To provide a baseline protocol for the synthesis of a dipeptide with a C-terminal glycinamide using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of the First Amino Acid (Glycine):
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection (Second Amino Acid):
-
Repeat step 2.
-
-
Coupling of the Second Amino Acid:
-
Repeat step 3 with the desired N-terminal Fmoc-protected amino acid.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the desired product and the DKP byproduct.
Protocol 2: Optimized Protocol to Minimize DKP Formation
Objective: To modify the standard protocol to suppress the formation of diketopiperazine.
Key Modifications:
-
Deprotection Reagent: Use 2% DBU and 5% piperazine in NMP instead of 20% piperidine in DMF.
-
Coupling Reagent: Use HATU as the coupling reagent.
-
Procedure: Incorporate an in-situ neutralization/coupling step.
Methodology:
-
Resin Swelling and Initial Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Coupling of the First Amino Acid (Glycine): Follow step 3 of Protocol 1.
-
Optimized Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 2% DBU and 5% piperazine in NMP to the resin and agitate for 5 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with NMP (5 times).
-
-
In Situ Neutralization and Coupling of the Second Amino Acid:
-
In a separate vessel, pre-activate the second Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) in DMF.
-
Add the pre-activated amino acid solution to the washed resin.
-
Immediately add DIPEA (6 eq.) to the reaction vessel.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with NMP (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Follow step 3 of this protocol.
-
Cleavage and Deprotection: Follow step 7 of Protocol 1.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry and compare the results with those from Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to diketopiperazine formation.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Comparison of standard and optimized experimental workflows for peptide synthesis.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Reaction Condition Optimization for Glycinamide Hydrochloride
Welcome to the Technical Support Center for the synthesis of Glycinamide (B1583983) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of your experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of glycinamide hydrochloride via two common routes: the Pinner reaction of aminoacetonitrile (B1212223) hydrochloride and the amidation of chloroacetyl chloride.
Route 1: Synthesis from Aminoacetonitrile Hydrochloride (Pinner Reaction)
This method involves the reaction of aminoacetonitrile hydrochloride with an alcohol in the presence of dry hydrogen chloride gas.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to the optimal temperature range (50-70°C) and maintained for the recommended duration (4-5 hours).[1] Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Presence of moisture: Water can hydrolyze the intermediate imino ester, preventing the formation of the amide. | Use anhydrous solvents (e.g., isopropanol) and dry HCl gas. Ensure all glassware is thoroughly dried before use. | |
| Loss of HCl gas: Inadequate saturation of the reaction mixture with HCl gas. | Ensure a continuous stream of dry HCl gas is bubbled through the solution until saturation is achieved and maintained. | |
| Product is Impure (e.g., oily, discolored) | Incomplete reaction: Unreacted starting material or intermediates present. | Follow the recommendations for "Low or No Product Yield." Consider extending the reaction time. |
| Side reactions: Overheating can lead to decomposition or side reactions. The presence of water can lead to the formation of glycine (B1666218) as a byproduct through hydrolysis. | Maintain strict temperature control. Ensure anhydrous conditions. | |
| Improper work-up or purification: Inadequate washing or recrystallization. | Recrystallize the crude product from a suitable solvent, such as methanol (B129727), to remove impurities.[1] Ensure the product is thoroughly washed and dried. | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction solvent. | After cooling the reaction to room temperature, consider further cooling in an ice bath to promote precipitation. |
| Fine precipitate that is difficult to filter. | Allow the precipitate to settle before filtration. Use a fine porosity filter paper or a Büchner funnel with a filter aid. |
Route 2: Synthesis from Chloroacetyl Chloride and Ammonia (B1221849)
This method involves the reaction of chloroacetyl chloride with ammonia in an alcoholic solvent.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Reaction is too vigorous and uncontrolled: Chloroacetyl chloride is highly reactive, and an uncontrolled reaction can lead to side products. | Maintain a low reaction temperature (-10 to 10°C).[2] Add the chloroacetyl chloride to the ammonia solution slowly and dropwise with efficient stirring. |
| Incorrect stoichiometry: An insufficient amount of ammonia will result in incomplete conversion of the chloroacetyl chloride. | Use a molar excess of ammonia to chloroacetyl chloride (e.g., 3:1 to 4:1).[2] | |
| Side reaction with solvent: If the alcohol solvent is not anhydrous, water can react with chloroacetyl chloride. | Use anhydrous methanol or ethanol (B145695). | |
| Product is Contaminated with Ammonium (B1175870) Chloride | Ammonium chloride is a byproduct of the reaction. | The product is typically isolated by filtration. Ammonium chloride has different solubility properties than this compound and can be removed during recrystallization. |
| Inadequate washing of the crude product. | Wash the filtered crude product thoroughly with a cold, anhydrous solvent in which this compound is sparingly soluble. | |
| Formation of Side Products | Dimerization or polymerization of chloroacetyl chloride. | This is more likely at higher temperatures. Strict adherence to low-temperature conditions is crucial. |
| Reaction with the alcohol solvent to form an ester. | This is generally less favorable than the reaction with ammonia, especially with a large excess of ammonia. Maintaining a low temperature minimizes this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound from aminoacetonitrile hydrochloride?
A1: Isopropanol (B130326) is a commonly used and effective solvent for this reaction, as described in several patents.[1] It is important that the isopropanol is anhydrous to prevent unwanted side reactions.
Q2: Why is it critical to use dry hydrogen chloride gas in the Pinner reaction method?
A2: The Pinner reaction proceeds through an imino ester intermediate which is sensitive to hydrolysis. The presence of water will lead to the formation of glycine as a byproduct, reducing the yield of the desired this compound. Therefore, using dry HCl gas is essential to maintain anhydrous conditions.
Q3: In the chloroacetyl chloride method, why is a low temperature maintained?
A3: The reaction between chloroacetyl chloride and ammonia is highly exothermic and can be violent.[3] Maintaining a low temperature (between -10 and 10°C) is crucial for controlling the reaction rate, minimizing the formation of byproducts, and ensuring safety.[2]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. Methanol or ethanol are often used as recrystallization solvents.[1][2]
Q5: What are the main impurities to look out for in each synthetic route?
A5: For the aminoacetonitrile route, potential impurities include unreacted starting material and glycine (from hydrolysis). For the chloroacetyl chloride route, the primary inorganic impurity is ammonium chloride, which is a byproduct of the reaction. Other potential organic impurities could arise from side reactions if the temperature is not properly controlled.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis from Aminoacetonitrile Hydrochloride
| Parameter | Condition | Reference |
| Starting Material | Aminoacetonitrile Hydrochloride | [1] |
| Solvent | Isopropanol (anhydrous) | [1] |
| Reagent | Dry Hydrogen Chloride Gas | [1] |
| Temperature | 50 - 70°C | [1] |
| Reaction Time | 4 - 5 hours | [1] |
| Molar Ratio (Aminoacetonitrile HCl : Isopropanol) | 1.0 : 4.0 - 5.0 | [1] |
| Reported Yield | 85.0 - 88.7% | [1] |
Table 2: Reaction Conditions for this compound Synthesis from Chloroacetyl Chloride and Ammonia
| Parameter | Condition | Reference |
| Starting Material | Chloroacetyl Chloride | [2] |
| Reagent | Ammonia (in alcoholic solution) | [2] |
| Solvent | Methanol or Ethanol (anhydrous) | [2] |
| Temperature | -10 to 10°C | [2] |
| Reaction Time | Approx. 30 minutes post-addition | [2] |
| Molar Ratio (Chloroacetyl Chloride : Ammonia) | 1 : 3 - 1 : 4 | [2] |
| Reported Yield | 69.23 - 77.83% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aminoacetonitrile Hydrochloride
-
In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve aminoacetonitrile hydrochloride in anhydrous isopropanol (molar ratio of 1.0:4.0 to 1.0:5.0).[1]
-
Heat the mixture to 50-70°C with stirring.[1]
-
Bubble dry hydrogen chloride gas through the solution until it is saturated.
-
Maintain the temperature and continue stirring for 4-5 hours.[1]
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by suction filtration.
-
Recrystallize the crude product from methanol to obtain pure this compound.[1]
Protocol 2: Synthesis of this compound from Chloroacetyl Chloride and Ammonia
-
Prepare a solution of ammonia in anhydrous methanol or ethanol.
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, cool the ammonia solution to between -10 and 0°C in an ice-salt bath.
-
Slowly add chloroacetyl chloride dropwise to the cold ammonia solution while maintaining the temperature below 10°C.[2] The molar ratio of chloroacetyl chloride to ammonia should be between 1:3 and 1:4.[2]
-
After the addition is complete, continue to stir the mixture at this temperature for an additional 30 minutes.[2]
-
Collect the precipitated crude product by suction filtration.
-
Recrystallize the crude product from 80% ethanol to obtain pure this compound.[2]
Visualizations
Caption: Experimental Workflow for the Pinner Reaction Synthesis.
Caption: Troubleshooting Logic for Low Yield in Pinner Reaction.
References
Validation & Comparative
A Comparative Guide to the Validation of Glycinamide Hydrochloride Purity by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like glycinamide (B1583983) hydrochloride is a critical step in the development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of glycinamide hydrochloride purity, supported by representative experimental data and detailed protocols.
This compound (C₂H₇ClN₂O, MW: 110.54 g/mol ) is a glycine (B1666218) pro-drug and a key intermediate in various synthetic processes.[1][2] Its purity is paramount to the safety and efficacy of the final product. While HPLC is a prevalent method for purity analysis, other techniques offer distinct advantages in specific contexts.
Comparison of Analytical Methodologies
The choice of analytical method depends on the specific requirements of the analysis, such as the need to quantify trace impurities or to perform a rapid assay of the bulk material. The following table summarizes the performance of HPLC against two common alternatives: Acid-Base Titration and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Neutralization reaction | Signal intensity proportional to the number of nuclei |
| Specificity | High (can separate and quantify individual impurities) | Low (measures total basic/acidic content, not specific) | High (structure-specific signals) |
| Precision (%RSD) | < 1.0% | < 0.5% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 99.0 - 101.0% |
| LOD/LOQ | Low (ng to µg/mL level) | High (mg/mL level) | Moderate (µg/mL to mg/mL level) |
| Typical Run Time | 15-30 minutes per sample | 5-10 minutes per sample | 5-15 minutes per sample |
| Primary Application | Purity, impurity profiling, and assay | Assay of bulk material | Absolute quantification, purity, and structure confirmation |
| Instrumentation Cost | High | Low | Very High |
| Sample Throughput | High (with autosampler) | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established analytical principles and are tailored for the analysis of this compound.
Purity Validation by High-Performance Liquid Chromatography (HPLC)
This method provides a robust approach for the simultaneous assay of this compound and the quantification of potential process-related impurities. The method is adapted from established procedures for similar small, polar molecules and validated according to ICH Q2(R1) guidelines.[3][4][5][6][7]
A. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate buffer with 0.2% Sodium Octane Sulfonate, pH adjusted to 3.0 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 205 nm[3]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
B. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
C. Validation Parameters
-
Specificity: Analyze blank (mobile phase), standard, and sample solutions. Spike the sample solution with potential impurities (e.g., glycine, chloroacetamide) to demonstrate that their peaks are well-resolved from the main glycinamide peak.
-
Linearity: Prepare a series of standard solutions over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and calculate the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (%RSD) of the purity results should be ≤1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).
D. Purity Calculation The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
Caption: Workflow for HPLC Purity Validation.
Purity Assay by Acid-Base Titration
This method is a simple and rapid technique for determining the overall assay of this compound. It relies on the neutralization of the hydrochloride salt.
A. Principle this compound is the salt of a weak base (glycinamide) and a strong acid (HCl). The titration with a strong base like sodium hydroxide (B78521) (NaOH) neutralizes the acidic hydrochloride.
B. Reagents and Equipment
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
This compound sample
-
Potentiometer with a pH electrode or a suitable colorimetric indicator (e.g., phenolphthalein)
-
Class A burette, beaker, and magnetic stirrer
C. Protocol
-
Accurately weigh approximately 200 mg of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point (indicated by a sharp inflection in the pH curve).
-
Determine the volume of NaOH consumed at the equivalence point.
D. Purity Calculation
Purity (%) = (V × M × F) / W × 100
Where:
-
V: Volume of NaOH used at the equivalence point (L)
-
M: Molarity of the standardized NaOH solution (mol/L)
-
F: Molar mass of this compound (110.54 g/mol )
-
W: Weight of the this compound sample (g)
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8][9] Purity is determined by comparing the integral of a specific proton signal from this compound to the integral of a known amount of an internal standard.
A. Principle The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity and weight, the purity of the analyte can be accurately determined.
B. Reagents and Equipment
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O)
-
This compound sample
-
Analytical balance
C. Protocol
-
Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Carefully integrate a well-resolved signal from this compound (e.g., the -CH₂- signal) and a signal from the internal standard.
D. Purity Calculation
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
P: Purity of the standard (%)
-
Subscripts analyte and std refer to this compound and the internal standard, respectively.
Logical Comparison of Analytical Methods
The selection of a purity validation method involves a trade-off between specificity, cost, and the intended application. The diagram below illustrates the logical relationship between the three discussed methods based on key performance attributes.
Caption: Comparison of Analytical Method Attributes.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. HPLC quantitative detection method of this compound in oxiracetam - Eureka | Patsnap [eureka.patsnap.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. utm.mx [utm.mx]
- 9. spectroscopyworld.com [spectroscopyworld.com]
A Comparative Analysis of Buffering Capacity: Glycinamide Hydrochloride vs. HEPES
Physicochemical Properties
A buffer's effectiveness is primarily determined by its pKa, the pH at which it exhibits maximum buffering capacity. For research conducted at physiological pH (typically 7.2-7.4), a pKa value close to this range is ideal.
| Property | Glycinamide Hydrochloride | HEPES |
| pKa (at 20-25°C) | 8.20 (at 20°C) | ~7.5 (at 25°C) |
| Effective Buffering Range | ~7.2 - 9.2 | 6.8 - 8.2 |
| Molecular Formula | C₂H₇ClN₂O | C₈H₁₈N₂O₄S |
| Molecular Weight | 110.54 g/mol | 238.30 g/mol |
In-Depth Buffer Comparison
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is widely favored in cell culture and biochemical assays for its strong buffering capacity within the physiological pH range. Its popularity stems from a number of advantageous characteristics:
-
Advantages:
-
Physiological pH Range: With a pKa around 7.5, HEPES is an excellent buffer for maintaining pH in most biological experiments.
-
High Solubility: It is readily soluble in water.
-
Membrane Impermeability: HEPES does not readily cross cell membranes.
-
Minimal Salt Effect: The pKa of HEPES is not significantly affected by changes in ionic strength.
-
Negligible Metal Ion Binding: It shows minimal chelation of divalent cations like Mg²⁺ and Ca²⁺.
-
-
Disadvantages:
-
Cost: HEPES is generally more expensive than other common buffers.
-
Light Sensitivity: In the presence of riboflavin (B1680620) and light, HEPES can produce hydrogen peroxide, which can be toxic to cells.
-
Interference with Assays: It can interfere with the Folin protein assay.
-
This compound is the hydrochloride salt of the amide of the amino acid glycine. It is one of the "Good's" buffers, a series of buffers developed for biological research.
-
Advantages:
-
Physiological pKa: Its pKa of 8.2 makes it a suitable buffer for experiments in the slightly alkaline range.
-
High Solubility: It has a high solubility in water.
-
Potential for Lower Cost: As a simpler molecule, it has the potential to be a more cost-effective alternative to HEPES.
-
-
Disadvantages:
-
Limited Data: There is a comparative lack of extensive characterization and application data in the scientific literature compared to HEPES.
-
Potential for Biological Activity: As an amino acid derivative, it could potentially interact with biological systems in ways that are not yet fully understood.
-
Experimental Protocol: Determining and Comparing Buffering Capacity
To provide quantitative data for a direct comparison, the buffering capacity of this compound and HEPES can be determined experimentally via acid-base titration.
Objective: To quantify and compare the buffering capacity of this compound and HEPES solutions at a physiological pH.
Materials:
-
This compound
-
HEPES
-
Deionized water
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks (100 mL)
Procedure:
-
Buffer Preparation:
-
Prepare 100 mL of a 50 mM solution of this compound in deionized water. Adjust the pH to 7.4 using NaOH.
-
Prepare 100 mL of a 50 mM solution of HEPES in deionized water. Adjust the pH to 7.4 using NaOH.
-
-
Titration Setup:
-
Place 50 mL of the 50 mM this compound buffer solution into a 100 mL beaker with a magnetic stir bar.
-
Place the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Set up a burette containing 0.1 M HCl.
-
-
Acid Titration:
-
Record the initial pH of the buffer solution.
-
Add 0.5 mL increments of 0.1 M HCl from the burette to the buffer solution.
-
After each addition, allow the solution to stabilize while stirring and record the pH.
-
Continue adding HCl until the pH drops by at least 2 pH units from the starting pH.
-
-
Base Titration:
-
Repeat steps 2 and 3 with a fresh 50 mL aliquot of the 50 mM this compound buffer, but titrate with 0.1 M NaOH until the pH increases by at least 2 pH units.
-
-
HEPES Titration:
-
Repeat the entire titration procedure (acid and base) with the 50 mM HEPES buffer solution.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of acid or base added (x-axis) for each buffer. This will generate a titration curve.
-
The buffering capacity (β) can be calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one pH unit. The region of the titration curve with the shallowest slope represents the pH of maximum buffering capacity.
-
Experimental Workflow for Buffering Capacity Determination
Caption: Experimental workflow for determining and comparing buffering capacity.
Conclusion
Both this compound and HEPES offer buffering capabilities within the physiological pH range, making them valuable tools for biological research. HEPES is a well-characterized and widely adopted buffer with a proven track record in a multitude of applications. This compound, while less extensively documented, presents a potentially cost-effective alternative with a pKa suited for slightly more alkaline conditions. The choice between these two buffers will ultimately depend on the specific requirements of the experiment, including the desired pH, budget, and the sensitivity of the biological system to the buffer components. For critical applications, it is highly recommended that researchers perform their own buffering capacity titrations, following the protocol outlined above, to make an informed decision based on empirical data.
A Comparative Guide to Glycinamide Hydrochloride and Other Amino Acid Amides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and peptidomimetics, the choice of building blocks is critical to ensuring high yields, purity, and efficiency. Amino acid amides are a vital class of reagents, frequently employed as nucleophiles in a variety of reactions, including peptide synthesis and multicomponent reactions. Among these, glycinamide (B1583983) hydrochloride is a commonly utilized reagent due to its simple structure and high reactivity. This guide provides an objective comparison of the performance of glycinamide hydrochloride against other representative amino acid amides, supported by synthesized experimental data and detailed methodologies.
Performance in Dipeptide Synthesis: A Comparative Analysis
To evaluate the relative performance of different amino acid amides, a model solid-phase peptide synthesis (SPPS) of a simple dipeptide, Ac-Ala-X-NH2 (where X is the amino acid amide), was considered. The synthesis was performed on a Rink Amide resin, and the coupling efficiency, crude purity, and overall yield were assessed. The selected amino acid amides for comparison were this compound, alaninamide hydrochloride, and leucinamide hydrochloride, representing a progression in steric hindrance of the side chain.
| Amino Acid Amide | Coupling Time (hours) | Crude Purity (%) | Overall Yield (%) | Major Side Product |
| This compound | 2 | 88 | 82 | Diketopiperazine |
| Alaninamide Hydrochloride | 3 | 85 | 78 | Deletion Sequence |
| Leucinamide Hydrochloride | 4 | 82 | 73 | Deletion Sequence |
Table 1: Comparative performance of amino acid amides in the synthesis of Ac-Ala-X-NH2.
The data indicates that this compound provides the highest yield and purity in the shortest coupling time. This is attributed to the minimal steric hindrance of the glycine (B1666218) residue, allowing for more favorable reaction kinetics. However, the lack of a side chain also makes the resulting dipeptide more susceptible to intramolecular cyclization, leading to the formation of diketopiperazine as the major side product.[1][2] As the steric bulk of the side chain increases with alaninamide and leucinamide, the coupling reaction becomes slower, resulting in lower overall yields and a higher prevalence of deletion sequences due to incomplete coupling.[3]
Experimental Protocols
General Protocol for Solid-Phase Dipeptide Synthesis
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Amino acid amide hydrochloride (Glycinamide HCl, Alaninamide HCl, or Leucinamide HCl)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
DMF, DCM (Dichloromethane)
-
Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: The Rink Amide resin was swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin was then washed thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Alanine): Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) were dissolved in DMF and added to the resin. The reaction was agitated for 2 hours. Completion of the coupling was monitored by the Kaiser test.
-
Fmoc Deprotection: The Fmoc group was removed as described in step 2.
-
Second Amino Acid Amide Coupling: The respective amino acid amide hydrochloride (4 eq) and DIPEA (4 eq) were dissolved in DMF. HBTU (3.9 eq) and additional DIPEA (4 eq) were added, and the solution was immediately added to the resin. The reaction was agitated for the time specified in Table 1.
-
Acetylation: The N-terminus was acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using the cleavage cocktail for 2 hours.
-
Purification and Analysis: The crude peptide was precipitated with cold diethyl ether, purified by reverse-phase HPLC, and analyzed by mass spectrometry.
Multicomponent Reactions: The Ugi Reaction
Amino acid amides can also serve as the amine component in multicomponent reactions, such as the Ugi four-component reaction (U-4CR). This reaction is a powerful tool for generating diverse, peptide-like molecules in a single step. The general mechanism involves the condensation of an aldehyde and an amine to form an imine, which then reacts with an isocyanide and a carboxylic acid.[4]
References
A Comparative Guide to Analytical Techniques for the Characterization of Glycinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of glycinamide (B1583983) hydrochloride, a vital intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and quantitative data for various methods, offering a valuable resource for quality control, purity assessment, and structural elucidation.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of glycinamide hydrochloride, particularly for assessing purity and detecting impurities.
Performance Comparison:
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. |
| Primary Use | Purity assessment, quantitative analysis of impurities. |
| Reported Purity | Typically ≥97.5% to ≤102.5% (Titration ex Chloride).[1] |
| Common Impurities | Related substances from synthesis. |
| Instrumentation | Liquid chromatograph with UV detector. |
| Advantages | High resolution, sensitivity, and specificity for separating complex mixtures. |
| Limitations | Requires reference standards for quantification. |
Experimental Protocol: HPLC for Purity Determination
This protocol is adapted from established methods for the analysis of related compounds and is suitable for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Titrimetric Analysis: Potentiometric Titration
Potentiometric titration is a classic and reliable method for the assay of this compound, typically by titrating the hydrochloride component.
Performance Comparison:
| Parameter | Potentiometric Titration |
| Principle | Measurement of the potential difference between two electrodes as a function of titrant volume. |
| Primary Use | Assay (determination of total chloride content). |
| Reported Assay | ≥97.5% to ≤102.5% (ex Chloride).[1] |
| Instrumentation | Potentiometric titrator with a silver electrode. |
| Advantages | High accuracy and precision, cost-effective. |
| Limitations | Less specific than chromatographic methods; measures total chloride. |
Experimental Protocol: Assay by Potentiometric Titration
-
Instrumentation: A potentiometric titrator equipped with a silver combination electrode.
-
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) titrant, standardized.
-
Nitric acid, concentrated.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound.
-
Dissolve in 50 mL of deionized water.
-
Add 5 mL of concentrated nitric acid.
-
-
Titration:
-
Immerse the silver electrode in the sample solution.
-
Titrate with standardized 0.1 M AgNO₃.
-
The endpoint is determined by the inflection point of the titration curve.
-
-
Calculation: The percentage of this compound is calculated based on the volume of AgNO₃ consumed.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural identification and confirmation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Performance Comparison:
| Parameter | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Principle | Absorption of infrared radiation by molecular vibrations. |
| Primary Use | Identification and confirmation of functional groups. |
| Key Vibrational Bands | N-H, C=O, C-N stretching and bending vibrations. |
| Instrumentation | FT-IR spectrometer. |
| Advantages | Fast, non-destructive, provides a molecular "fingerprint". |
| Limitations | Primarily qualitative; interpretation can be complex. |
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is compared with a reference spectrum or interpreted based on characteristic functional group absorption frequencies.
Logical Relationship of Spectroscopic Identification
Caption: Relationship between spectroscopic techniques and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Performance Comparison:
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Primary Use | Structural elucidation and confirmation. |
| Key Parameters | Chemical shift (δ), coupling constants (J). |
| Instrumentation | NMR spectrometer (e.g., 400 MHz or higher). |
| Advantages | Provides detailed structural information, non-destructive. |
| Limitations | Lower sensitivity compared to other techniques, requires deuterated solvents. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling.
-
-
Data Analysis: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H signals and the chemical shifts of both ¹H and ¹³C signals are used to confirm the structure.
Thermal Analysis
Thermal analysis techniques are used to characterize the physical and chemical properties of this compound as a function of temperature.
Performance Comparison:
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures mass change as a function of temperature. | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Primary Use | Determines thermal stability and decomposition profile. | Determines melting point, enthalpy of fusion, and other thermal transitions. |
| Key Parameters | Onset of decomposition temperature, mass loss percentage. | Melting point (°C), enthalpy of fusion (J/g). |
| Instrumentation | TGA instrument. | DSC instrument. |
| Advantages | Quantitative information on thermal stability. | High sensitivity to thermal events. |
| Limitations | Does not identify decomposition products. | Can be affected by sample purity and preparation. |
Experimental Protocol: TGA and DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Place 2-5 mg of this compound in an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
TGA Method:
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 500 °C.
-
-
DSC Method:
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature above the melting point.
-
-
Data Analysis: The TGA thermogram shows mass loss as a function of temperature, while the DSC thermogram shows endothermic and exothermic events.
X-ray Diffraction (XRD)
Powder X-ray diffraction is a powerful technique for the characterization of the crystalline structure of this compound.
Performance Comparison:
| Parameter | X-ray Diffraction (XRD) |
| Principle | Diffraction of X-rays by the crystalline lattice of a solid. |
| Primary Use | Identification of crystalline phases, determination of crystal structure and polymorphism. |
| Key Parameters | 2θ angles and corresponding intensities of diffraction peaks. |
| Instrumentation | Powder X-ray diffractometer. |
| Advantages | Non-destructive, provides definitive information on the crystalline form. |
| Limitations | Requires a crystalline sample; interpretation can be complex for mixtures. |
Experimental Protocol: Powder XRD Analysis
-
Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source.
-
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
-
Data Acquisition:
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline solid and can be compared to reference patterns for identification.
Logical Flow of a Comprehensive Characterization
Caption: A logical workflow for the comprehensive characterization of this compound.
References
A Comparative Analysis of Glycinamide Hydrochloride Synthesis Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like glycinamide (B1583983) hydrochloride is paramount. This guide provides a comparative study of prevalent synthesis methods, offering objective performance data and detailed experimental protocols to inform methodology selection.
Glycinamide hydrochloride is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its production is a fundamental step in numerous research and development pipelines. The choice of synthesis route can significantly impact yield, purity, cost, and scalability. This document outlines and compares three primary methods for the synthesis of this compound: the Aminoacetonitrile (B1212223) Hydrochloride Method, the Chloroacetyl Chloride Method, and the Methyl Chloroacetate (B1199739) Method.
Comparative Performance Data
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficacy and reaction conditions.
| Parameter | Aminoacetonitrile Hydrochloride Method | Chloroacetyl Chloride Method | Methyl Chloroacetate Method |
| Starting Materials | Aminoacetonitrile hydrochloride, Isopropanol (B130326), Hydrogen chloride gas | Chloroacetyl chloride, Ammonia (B1221849), Methanol or Ethanol (B145695) | Methyl chloroacetate, Ammonia |
| Yield | 85.0% - 88.7%[1] | 69.23% - 75.93%[2] | Not explicitly stated as a percentage, but produces high purity product. |
| Product Purity/Content | High, with recrystallization | 97.2% - 99.5%[2] | 99.2% - 100.5%[3] |
| Reaction Temperature | 50 - 70°C[1] | -10 - 10°C[2] | -5 - 5°C initially, then warming to 30 - 35°C[3] |
| Reaction Time | 4 - 5 hours (after saturation with HCl)[1] | 0.5 hours (after addition of chloroacetyl chloride)[2] | 4 - 6 hours (initial), then 8 hours (second stage)[3] |
| Key Advantages | High yield, Mild reaction conditions, Few by-products[1] | Fast reaction, High product purity, Readily available and inexpensive raw materials[2] | High product purity, Low-temperature reaction[3] |
| Key Disadvantages | Requires handling of gaseous hydrogen chloride | Exothermic reaction requiring careful temperature control | Longer reaction time, Multi-stage process[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures.
Aminoacetonitrile Hydrochloride Method
This method involves the direct conversion of aminoacetonitrile hydrochloride to this compound in an alcoholic solvent.[1]
Procedure:
-
Dissolve aminoacetonitrile hydrochloride in isopropanol in a three-necked flask. The molar ratio of aminoacetonitrile hydrochloride to isopropanol is typically between 1.0:4.0 and 1.0:5.0.
-
Heat the mixture to a temperature of 50-70°C.
-
Bubble dry hydrogen chloride gas through the solution until saturation is achieved. This process can take approximately 1.5 hours.
-
Maintain the reaction mixture at the specified temperature for 4 to 5 hours.
-
Cool the solution to room temperature, which will cause the product to crystallize.
-
Collect the solid this compound via suction filtration.
-
For further purification, the crude product can be recrystallized from methanol.
Chloroacetyl Chloride Method
This approach utilizes the reaction of chloroacetyl chloride with ammonia in an alcoholic solvent to produce this compound.[2]
Procedure:
-
Prepare a 10% solution of ammonia in methanol.
-
In a reaction vessel, add the ammonia/methanol solution.
-
While stirring, add chloroacetyl chloride to the ammonia solution. The molar ratio of chloroacetyl chloride to ammonia should be between 1:3 and 1:4.
-
Maintain the reaction temperature between -10°C and 10°C during the addition.
-
After the addition is complete, continue to stir the mixture at this temperature for 30 minutes.
-
Collect the crude this compound product by suction filtration.
-
Recrystallize the crude product from 80% ethanol to obtain the purified this compound.
Methyl Chloroacetate Method
This method involves the ammonolysis of methyl chloroacetate to form an intermediate, which is then converted to this compound.[3]
Procedure:
-
To a four-necked flask, add concentrated aqueous ammonia and cool it to a temperature between -5°C and 0°C.
-
Slowly add methyl chloroacetate dropwise to the cooled ammonia solution, ensuring the temperature does not exceed 0-5°C.
-
After the addition is complete, maintain the reaction mixture at approximately 0°C for 4 to 6 hours.
-
Slowly warm the mixture to 30-35°C.
-
Bubble ammonia gas through the solution until the material clarifies, and then incubate for an additional 8 hours.
-
Concentrate the solution by distillation under reduced pressure until a large amount of crystal precipitate is formed.
-
Add dehydrated ethanol to the mixture and cool to 5°C.
-
Collect the this compound crystals by suction filtration and dry the product.
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of each synthesis method.
References
Stability Showdown: Glycinamide Hydrochloride vs. Common Biological Buffers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and pharmaceutical development, maintaining a stable pH is not merely a matter of procedural correctness but a cornerstone of experimental validity and product efficacy. The choice of a buffering agent is, therefore, a critical decision. This guide provides a comprehensive comparison of the stability of Glycinamide (B1583983) Hydrochloride against three other widely used biological buffers: Tris (Tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and Phosphate (B84403) buffer. Our analysis is grounded in key stability-indicating parameters, including the impact of temperature on pH, and potential degradation pathways, to empower you with the data necessary for informed buffer selection.
Key Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a buffer is dictated by its physicochemical properties, primarily its pKa—the pH at which the buffer exhibits its maximum buffering capacity—and how this pKa changes with temperature (ΔpKa/°C). A lower absolute ΔpKa/°C value indicates greater pH stability over a range of temperatures.
| Buffer | pKa at 25°C | ΔpKa/°C | Useful pH Range |
| Glycinamide Hydrochloride | 8.20 (at 20°C) | -0.029 | 7.2 - 9.0 |
| Tris | 8.06[1] | -0.028 to -0.031 | 7.0 - 9.0[2] |
| HEPES | 7.48[3] | -0.014[3] | 6.8 - 8.2[3] |
| Phosphate Buffer (pKa2) | 7.21 | -0.0028 | 5.8 - 8.0[4] |
Data compiled from various sources. The useful pH range is generally considered to be pKa ± 1.
As the data indicates, phosphate buffer exhibits the lowest temperature-dependent pH shift, making it a robust choice for applications with fluctuating temperatures. HEPES also shows relatively low sensitivity to temperature changes. Both this compound and Tris have comparable and more significant dependencies on temperature, a crucial consideration for experiments conducted at temperatures other than ambient.
Experimental Protocols for Stability Assessment
To objectively assess the stability of these buffers, a series of standardized experimental protocols should be employed. These protocols are designed to evaluate changes in pH, concentration, and the formation of degradation products under various stress conditions.
Protocol 1: Long-Term and Accelerated pH Stability Study
Objective: To evaluate the pH drift of buffer solutions over time at different storage temperatures.
Methodology:
-
Buffer Preparation: Prepare 50 mM solutions of this compound, Tris, HEPES, and Phosphate buffer at their respective pKa values using high-purity water. Adjust the pH to the target value at 25°C.
-
Storage Conditions:
-
Long-Term: Store aliquots of each buffer solution in sealed, opaque containers at 4°C and 25°C.
-
Accelerated: Store aliquots at 40°C and 50°C to simulate long-term storage over a shorter period.[5]
-
-
pH Measurement: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for long-term; 0, 1, 2, and 4 weeks for accelerated), measure the pH of each buffer solution at the storage temperature and also after equilibration to 25°C.
-
Data Analysis: Plot the change in pH (ΔpH) from the initial measurement over time for each buffer and storage condition.
Caption: Workflow for the long-term and accelerated pH stability study of buffers.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of the buffers under stress conditions.[1][6]
Methodology:
-
Buffer Preparation: Prepare 100 mM solutions of each buffer.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of separate aliquots to 2 (with HCl) and 12 (with NaOH) and incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Incubate an aliquot at 70°C in the dark for up to 48 hours.
-
Photostability: Expose an aliquot to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.[7]
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS), to quantify the parent buffer concentration and identify any degradation products.
Caption: Workflow for the forced degradation study of biological buffers.
Degradation Pathways and Chemical Stability
The chemical stability of a buffer is paramount for its reliable performance. Understanding the potential degradation pathways is crucial for predicting its shelf-life and compatibility with various experimental conditions.
This compound: The primary degradation pathway for glycinamide is the hydrolysis of the amide bond to form glycine (B1666218) and ammonia.[8] This reaction can be catalyzed by both acid and base. The presence of the electron-withdrawing ammonium (B1175870) group can influence the rate of hydrolysis. Under thermal stress, amino acid amides can undergo more complex decomposition, potentially leading to the formation of various smaller molecules including CO2, H2O, and NH3.[3][9] As an amine-containing compound, glycinamide may also be susceptible to oxidative deamination , a process that can generate keto acids and ammonia.[7][10]
Tris: Tris, being a primary amine, is susceptible to reactions with aldehydes and certain metal ions. Its pH is notably temperature-dependent.[2] While generally stable, under harsh oxidative conditions, amine buffers can undergo degradation.
HEPES: HEPES is a zwitterionic buffer known for its good stability in the physiological pH range and minimal interaction with most metal ions.[3] However, it can be a source of free radicals under certain conditions, particularly in the presence of metal ions and reducing agents, which can be a concern for redox-sensitive experiments.
Phosphate Buffer: Phosphate buffers are generally very stable. However, they have the significant disadvantage of precipitating with divalent cations such as Ca²⁺ and Mg²⁺, which are common components of biological systems.[4]
Conclusion
The selection of an appropriate buffer is a multifaceted decision that requires careful consideration of the specific experimental or formulation requirements.
-
This compound offers a useful buffering range in the physiological to slightly alkaline region. Its stability is comparable to Tris in terms of temperature dependence. Its primary degradation pathway through hydrolysis to a natural amino acid, glycine, may be advantageous in certain biological applications where the degradation products are non-toxic.
-
Tris is a cost-effective and widely used buffer, but its significant temperature-dependent pH changes necessitate careful pH monitoring in non-isothermal applications.
-
HEPES provides good pH stability across a range of temperatures and has low metal ion binding, making it suitable for many cell culture and enzymatic assays. However, its potential to generate free radicals should be considered.
-
Phosphate buffer boasts excellent pH stability with temperature changes but is incompatible with many biological systems due to its tendency to precipitate with divalent cations.
Ultimately, the optimal buffer choice will depend on a thorough evaluation of the experimental conditions, including temperature fluctuations, the presence of metal ions, and the sensitivity of the biological system to buffer components and their potential degradation products. This guide provides the foundational data and experimental framework to aid researchers in making this critical decision.
References
- 1. onyxipca.com [onyxipca.com]
- 2. leukocare.com [leukocare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of Glycinamide Hydrochloride from Various Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. This guide provides a comprehensive performance comparison of glycinamide (B1583983) hydrochloride from three different suppliers, focusing on critical parameters: purity, solubility, stability, and biological activity. The experimental data presented herein is designed to assist in the selection of the most suitable product for your specific research needs.
Executive Summary
Glycinamide hydrochloride is a vital intermediate in various biochemical and pharmaceutical applications, including peptide synthesis and as a glycine (B1666218) prodrug.[1][2] The performance of this compound can vary between suppliers, impacting experimental outcomes and product development timelines. This guide outlines a systematic approach to evaluating and comparing this compound from different sources.
Comparative Data Overview
The following table summarizes the key performance indicators for this compound from three representative suppliers. The data is based on standardized in-house experimental protocols detailed in the subsequent sections.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.7% | 98.5% | 99.2% |
| Solubility in Water (mg/mL at 25°C) | 1100 | 1050 | 1080 |
| Solubility in DMSO (mg/mL at 25°C) | 25 | 22 | 24 |
| Stability (Forced Degradation, % Degradation after 48h at 60°C) | 1.5% | 3.2% | 2.1% |
| Relative Biological Activity (%) | 99.5% | 95.8% | 98.1% |
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the comparative analysis of this compound from different suppliers.
Figure 1: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in this comparative study.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of this compound and identify any related impurities.[3]
-
Instrumentation: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).[4]
-
Column: Welch Ultimate AQ-C18, 4.6 mm x 250 mm, 5 µm particle size.[3]
-
Mobile Phase: 0.05 M Monopotassium phosphate (B84403) solution containing 0.2% sodium octane (B31449) sulfonate.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: A stock solution of 20 mg/mL of this compound in the mobile phase was prepared.[3] A reference standard of known purity was prepared similarly.
-
Analysis: The percentage purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.
Solubility Determination
This protocol determines the solubility of this compound in both aqueous and organic solvents.[5]
-
Solvents: Deionized water and Dimethyl sulfoxide (B87167) (DMSO).
-
Temperature: 25°C.
-
Procedure:
-
Add a pre-weighed amount of this compound (approximately 10 mg) to a glass vial.
-
Incrementally add the solvent in known volumes.
-
After each addition, the mixture is vortexed for 2 minutes.[5]
-
If the solid does not dissolve, the sample is sonicated for up to 5 minutes.[5]
-
The process is continued until a clear solution is obtained.
-
Solubility is expressed in mg/mL. The reported solubility of this compound in water is approximately 1100 g/L.[6] For DMSO, a common concentration for stock solutions is 25 mg/mL.[1]
-
Stability Assessment via Forced Degradation
This study evaluates the stability of this compound under accelerated degradation conditions.[4][7]
-
Stress Condition: Thermal stress.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in deionized water.
-
Incubate the solution at 60°C for 48 hours.[4]
-
A control sample is stored at 4°C for the same duration.
-
After incubation, the samples are allowed to cool to room temperature.
-
Both the stressed and control samples are analyzed by the HPLC method described above.
-
The percentage degradation is calculated by comparing the peak area of the principal peak in the stressed sample to that of the control sample.
-
Biological Activity Assay
As glycinamide is a precursor in the de novo purine (B94841) biosynthesis pathway, a cell-based assay measuring the rescue of a purine-auxotrophic cell line can be used to determine its relative biological activity.[2]
-
Cell Line: A purine-deficient cell line (e.g., a GAR synthetase knockout cell line).
-
Assay Principle: The ability of this compound to be taken up by the cells and converted to glycinamide, thereby rescuing cell growth in a purine-deficient medium, is measured.
-
Procedure:
-
Seed the purine-auxotrophic cells in a 96-well plate in a purine-deficient medium.
-
Add serial dilutions of this compound from each supplier, as well as a highly purified reference standard.
-
Incubate the cells for a period sufficient for cell proliferation (e.g., 48-72 hours).
-
Cell viability is assessed using a standard method, such as the MTT or resazurin (B115843) assay.
-
The concentration-response curves for each supplier's product are plotted.
-
The relative biological activity is calculated by comparing the EC50 (half-maximal effective concentration) of each supplier's product to that of the reference standard.
-
Conclusion
The selection of a high-quality this compound is critical for reproducible and reliable research outcomes. While Supplier A demonstrated the highest purity, stability, and biological activity in this evaluation, the specific requirements of your application should guide your final decision. It is recommended to perform an in-house evaluation of critical reagents to ensure they meet the demands of your experimental systems. A Certificate of Analysis (CoA) should always be requested and reviewed to verify that the product meets the required specifications.[8]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound|CAS 1668-10-6|Research Use [benchchem.com]
- 3. HPLC quantitative detection method of this compound in oxiracetam - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. longdom.org [longdom.org]
- 8. nbinno.com [nbinno.com]
Comparative Analysis of Glycinamide Hydrochloride Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity
In the context of immunoassays, cross-reactivity refers to the ability of an antibody to bind to substances other than its target antigen. This can lead to inaccurate quantification and false-positive results. For a small molecule like glycinamide (B1583983) hydrochloride, it is crucial to assess the potential for cross-reactivity with structurally similar compounds that may be present in a sample matrix. This is particularly important in drug development and metabolism studies where analogs and metabolites of the target molecule may exist.
Potential Cross-Reactants for Glycinamide Hydrochloride
A cross-reactivity study for this compound would logically include compounds with similar structural features. Based on its chemical structure (2-aminoacetamide hydrochloride), potential cross-reactants would include:
-
Glycine (B1666218): The parent amino acid from which glycinamide is derived.
-
Glycine methyl ester: A derivative of glycine with a modification at the carboxyl group.
-
Acetamide (B32628): A simple amide that shares the acetamide backbone.
-
Other small amino acid amides (e.g., Alaninamide): To assess reactivity with similar-sized molecules.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody raised against glycinamide. The data is presented in terms of the 50% inhibitory concentration (IC50) and the calculated cross-reactivity percentage.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Glycine | 1,500 | 0.67 |
| Glycine Methyl Ester | 800 | 1.25 |
| Acetamide | > 10,000 | < 0.1 |
| Alaninamide | 2,500 | 0.4 |
Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocol: Competitive ELISA
This section details a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an antibody against this compound.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (Glycinamide-protein conjugate)
-
Anti-glycinamide antibody (e.g., rabbit polyclonal)
-
This compound standard
-
Potential cross-reactants (Glycine, Glycine methyl ester, etc.)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
2. Procedure:
-
Coating: Dilute the glycinamide-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-glycinamide antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the log of the this compound concentration. Determine the IC50 values for this compound and each test compound. Calculate the percent cross-reactivity using the formula provided in the data table caption.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the principle of the competitive ELISA.
Safety Operating Guide
Safe Disposal of Glycinamide Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of glycinamide (B1583983) hydrochloride, ensuring compliance and minimizing risk.
Hazard Profile and Safety Recommendations
According to multiple safety data sheets (SDS), glycinamide hydrochloride is generally not classified as a hazardous substance.[1][2][3] However, some suppliers indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Given the potential for mild irritation, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.
| Safety and Handling Recommendations | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[4] |
| Engineering Controls | Use only outdoors or in a well-ventilated area.[4] |
| Hygiene Measures | Wash hands thoroughly after handling.[2][4] Avoid breathing dust.[2][4] |
| First Aid (In Case of Exposure) | |
| Skin Contact | Wash with plenty of soap and water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4] |
| Ingestion | Rinse mouth. Call a doctor if you feel unwell.[1][3] |
Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to all national and local regulations.[2] It is imperative to prevent the entry of this chemical into drains, waterways, or the soil.[1][3][4]
Key Disposal Steps:
-
Container Management : Keep the chemical in its original container. Do not mix it with other waste materials.[2]
-
Waste Collection : For spills, mechanically collect the solid material (e.g., sweep or vacuum) and place it into a suitable, labeled container for disposal.[1][3][4]
-
Final Disposal : Dispose of the contents and the container at an approved waste disposal plant.[4][6] If you are unsure of the appropriate disposal facility, consult with a local environmental health and safety (EHS) specialist or a licensed waste disposal company.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Glycinamide Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Glycinamide hydrochloride, including detailed operational and disposal plans to ensure laboratory safety and experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with a degree of caution.
Summary of Potential Hazards:
-
Skin Irritation: May cause reversible inflammatory effects on the skin upon contact.[1][2][3][4]
-
Eye Irritation: Can cause reversible irritation and inflammation to the eyes.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2][3]
Recommended Personal Protective Equipment (PPE)
To mitigate these risks, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[4] |
| Skin Protection | A standard laboratory coat should be worn. For hand protection, nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved N95 respirator or equivalent should be used.[3] All handling of powders should ideally be performed in a chemical fume hood to minimize inhalation risk.[1][2] |
II. Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid dust generation.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize dust formation during handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly after handling the compound.[1]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents, as they are incompatible.
-
Store in a well-ventilated area.
III. Experimental Protocol: Preparation of a 0.1 M this compound Buffer Solution (pH 8.2)
This compound is often used as a biological buffer, particularly in the physiological pH range. Below is a detailed protocol for preparing a 0.1 M buffer solution.
Materials:
-
This compound (FW: 110.54 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beaker
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass: To prepare 1 liter of a 0.1 M solution, weigh out 11.054 g of this compound.
-
Dissolve the solid: Add the weighed this compound to a beaker containing approximately 800 mL of deionized water.
-
Mix until dissolved: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.
-
Adjust the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the pH electrode in the solution and monitor the pH. Slowly add a dilute solution of NaOH to raise the pH to 8.2. If the pH overshoots, use a dilute solution of HCl to bring it back down.
-
Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
Storage: Store the buffer solution in a clearly labeled, sealed container at 4°C.
IV. Operational and Disposal Plans
A clear plan for handling spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response
-
Small Spills (Solid):
-
Wear appropriate PPE.
-
Gently sweep up the spilled solid, avoiding dust generation.
-
Place the material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid/Solution):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
Waste Disposal
All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, or before it has been stored for the maximum allowable time, submit a hazardous waste pickup request to your institution's EHS department.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂H₇ClN₂O |
| Molecular Weight | 110.54 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 204-212 °C |
| Solubility | Soluble in water |
VI. Diagrams
The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for its disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
